molecular formula C17H18O5 B153745 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone CAS No. 35241-54-4

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Katalognummer: B153745
CAS-Nummer: 35241-54-4
Molekulargewicht: 302.32 g/mol
InChI-Schlüssel: VVDZZNWYISOIDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is a high-purity dihydrochalcone compound supplied for research purposes. This compound is part of a class of bicyclic compounds defined by two aromatic rings linked by a saturated three-carbon bridge, which are precursors for flavonoid biosynthesis in plants and are investigated for multiple biological activities . In scientific studies, this specific dihydrochalcone has demonstrated significant cytotoxic and apoptotic activity against cancer cell lines. Research indicates it can markedly augment TRAIL-induced apoptosis and cytotoxicity in LNCaP prostate cancer cells, suggesting a role in sensitizing cancer cells to programmed death pathways . The product is characterized by a molar mass of 302.32 g/mol and the molecular formula C17H18O5 . It is provided with a high level of purity (≥95%) to ensure consistency and reliability in experimental results . This compound is intended for use in laboratory research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Eigenschaften

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-4,6-7,9-10,19-20H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDZZNWYISOIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956679
Record name 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35241-54-4
Record name 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35241-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035241544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Isolation and Characterization of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone from Botanical Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the isolation, purification, and structural elucidation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone, a bioactive natural product belonging to the flavonoid subclass. Dihydrochalcones are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This document is intended for researchers, natural product chemists, and drug development professionals, offering field-proven methodologies and explaining the scientific rationale behind critical experimental choices. The guide details a complete workflow, from the selection and preparation of plant material to advanced chromatographic purification and definitive spectroscopic characterization.

Introduction to 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is a polyketide natural product characterized by a 1,3-diphenylpropane backbone, the signature of the dihydrochalcone class.[3] These compounds are structurally related to chalcones, differing by the saturation of the α,β-double bond in the central three-carbon chain.[4] This structural modification significantly alters the molecule's three-dimensional conformation and, consequently, its biological activity.

The biosynthesis of dihydrochalcones originates from the well-understood phenylpropanoid pathway.[5] Chalcone synthase, a key enzyme, catalyzes the formation of the chalcone scaffold, which can then be enzymatically reduced to the corresponding dihydrochalcone.[6][7] Understanding this biosynthetic origin provides context for the compound's presence in various plant taxa.

Table 1: Physicochemical Properties and Known Botanical Sources

PropertyValueKnown Plant Sources
Molecular Formula C₁₇H₁₈O₅Dracaena cochinchinensis[8]
Molecular Weight 302.32 g/mol [8]Soymida febrifuga[8]
Monoisotopic Mass 302.11542367 Da[8]Cephalotaxus sinensis[9]
Class Dihydrochalcone (Flavonoid)[3]

The growing interest in this molecule stems from its potential therapeutic applications, which necessitates robust and reproducible methods for its isolation from natural sources.

Strategic Approach to Isolation: A Validating Workflow

The successful isolation of a target natural product is not a linear process but a systematic workflow where each step validates the next. The strategy is to progressively enrich the concentration of the target compound while systematically eliminating impurities. This involves a multi-stage process of extraction, solvent partitioning, and chromatography, monitored at each phase by analytical techniques.

Caption: General workflow for isolating 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

Detailed Experimental Protocols

Phase 1: Plant Material Preparation

The quality of the starting material is paramount. The concentration of secondary metabolites can vary significantly based on the plant part, geographical location, and harvest time.

Protocol 1: Material Preparation

  • Collection: Collect the desired plant part (e.g., heartwood of Dracaena cochinchinensis). Ensure proper botanical identification to prevent misidentification.

  • Drying: Air-dry the material in a well-ventilated area away from direct sunlight to prevent photochemical degradation. Alternatively, use a forced-air oven at a low temperature (40-50°C).

  • Pulverization: Grind the dried material into a moderately fine powder (e.g., 20-40 mesh) using a mechanical grinder. This increases the surface area, maximizing extraction efficiency.

Causality Insight: Pulverization disrupts cell walls, allowing the extraction solvent to penetrate the plant matrix more effectively, leading to a higher yield of the target compound.

Phase 2: Extraction and Solvent Partitioning

The goal of this phase is to create a crude extract and then perform a preliminary separation to remove highly polar and non-polar impurities.

Protocol 2: Maceration and Partitioning

  • Defatting (Optional but Recommended): Macerate the dried powder in a non-polar solvent like n-hexane for 24-48 hours. This step removes lipids and waxes that can interfere with subsequent chromatographic steps. Discard the hexane extract.

  • Primary Extraction: Submerge the defatted plant powder in an appropriate solvent (e.g., 95% ethanol or methanol) at a 1:10 solid-to-solvent ratio (w/v).[5] Allow to stand for 3-5 days with occasional agitation.

  • Filtration and Concentration: Filter the mixture and collect the filtrate. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at ≤45°C to yield the crude extract.

  • Solvent Partitioning: Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and partition it against an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate.

  • Fraction Collection: Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer two more times with fresh ethyl acetate. Combine all ethyl acetate fractions and evaporate the solvent to yield the enriched, semi-purified extract.

Causality Insight: Dihydrochalcones are moderately polar. Partitioning between water and ethyl acetate exploits this property. Highly polar compounds (sugars, salts) will remain in the aqueous phase, while the target dihydrochalcone will preferentially move into the organic ethyl acetate phase.

Phase 3: Chromatographic Purification

This is the core isolation phase, employing successive chromatographic techniques to achieve high purity.

Protocol 3: Column Chromatography (CC)

  • Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 200-300 mesh) in the initial mobile phase solvent (e.g., 100% n-hexane or a hexane-ethyl acetate mixture of low polarity).[10] Pour the slurry into a glass column and allow it to pack under gravity or with light pressure.

  • Sample Loading: Adsorb the semi-purified extract from Protocol 2 onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., n-hexane:ethyl acetate 95:5). Gradually increase the polarity of the mobile phase (gradient elution) by systematically increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on).[10]

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20-50 mL) and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

  • TLC Monitoring: Spot small aliquots of each fraction onto a TLC plate (silica gel 60 F₂₅₄). Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining (e.g., with vanillin-sulfuric acid reagent).

  • Pooling: Combine the fractions that show a prominent spot corresponding to the expected Rf value of the target compound and have a similar purity profile. Evaporate the solvent to yield a highly enriched fraction.

Trustworthiness Insight: The use of TLC is a self-validating system. It provides immediate visual feedback on the success of the column separation, allowing the researcher to make informed decisions about which fractions to pool for the next stage, preventing wasted effort and resources.[10]

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) For final purification to >95% purity, preparative HPLC is the method of choice.

  • Column and Mobile Phase: Use a reverse-phase C18 column. The mobile phase is typically a gradient of methanol or acetonitrile and water.

  • Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions and retention time of the target compound.

  • Purification: Scale up the analytical method to the preparative scale. Inject the enriched fraction from the CC step and collect the peak corresponding to the retention time of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

  • Desalting and Lyophilization: Evaporate the organic solvent from the collected fraction and lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid powder.

Structural Elucidation: The Definitive Identification

Once a compound is isolated in high purity, its chemical structure must be unequivocally confirmed using a combination of spectroscopic methods.

cluster_ms Mass Spectrometry cluster_uv UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy compound Isolated Compound ms_exp Experiment: High-Resolution MS (ESI-MS) compound->ms_exp uv_exp Experiment: Measure absorbance vs. wavelength compound->uv_exp nmr_exp Experiment: ¹H, ¹³C, COSY, HSQC, HMBC compound->nmr_exp ms_data Data Output: Precise m/z value ms_exp->ms_data ms_info Information Yielded: Molecular Formula (e.g., C₁₇H₁₈O₅) ms_data->ms_info uv_data Data Output: Absorption Maxima (λmax) uv_exp->uv_data uv_info Information Yielded: Confirms Chromophore Type (Dihydrochalcone) uv_data->uv_info nmr_data Data Output: Chemical shifts, coupling constants, correlations nmr_exp->nmr_data nmr_info Information Yielded: Complete 3D Structure & Connectivity nmr_data->nmr_info

Caption: Spectroscopic techniques for structural elucidation.

Spectroscopic Data

The following table summarizes the key data points used to confirm the identity of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

Table 2: Characteristic Spectroscopic Data for Structural Confirmation

TechniqueObservationInterpretation
UV-Vis (in MeOH) λmax typically around 280-290 nm and a shoulder at 310-330 nm.[11][12]Consistent with the phenolic and dihydrochalcone chromophore. The absence of a strong absorption band >340 nm distinguishes it from its chalcone analogue.[13]
HR-ESI-MS A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to a mass of ~302.1154.Confirms the molecular formula C₁₇H₁₈O₅.[8]
¹H NMR - Two singlets for methoxy groups (OCH₃).- Aromatic protons in distinct regions.- Two triplet signals for the -CH₂-CH₂- aliphatic bridge.Reveals the number and environment of all protons. The aliphatic triplets are characteristic of the dihydrochalcone core.
¹³C NMR - Signal count consistent with 17 carbons.- Carbonyl carbon (C=O) signal at ~δ 200-205 ppm.- Two methoxy carbons at ~δ 55-60 ppm.- Aliphatic carbons for the bridge.Confirms the carbon skeleton of the molecule.
2D NMR (HMBC) Correlations between methoxy protons and their attached aromatic carbons. Correlations from the aliphatic protons to the carbonyl carbon and aromatic rings.Establishes the precise connectivity of the molecular fragments, confirming the substitution pattern on both aromatic rings.

Conclusion

This guide outlines a robust, methodology-driven approach for the isolation and identification of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone from plant sources. By integrating classical natural product chemistry techniques with modern analytical instrumentation, researchers can reliably obtain this compound in high purity for further pharmacological investigation. The emphasis on understanding the causality behind each step and employing a self-validating workflow ensures efficiency, reproducibility, and a high probability of success.

References

  • MDPI. Accessed February 7, 2026.

  • MedChemExpress. Accessed February 7, 2026.

  • PubMed. Accessed February 7, 2026.

  • PubMed. Accessed February 7, 2026.

  • Natural Products Atlas. Accessed February 7, 2026.

  • National Institutes of Health. Accessed February 7, 2026.

  • National Institutes of Health. Accessed February 7, 2026.

  • International Online Medical Council (IOMC). Accessed February 7, 2026.

  • MDPI. Accessed February 7, 2026.

  • Research Square. Accessed February 7, 2026.

  • LJMU Research Online. Accessed February 7, 2026.

  • PubChem. Accessed February 7, 2026.

  • ResearchGate. Accessed February 7, 2026.

  • ResearchGate. Accessed February 7, 2026.

  • National Institutes of Health. Accessed February 7, 2026.

  • MDPI. Accessed February 7, 2026.

  • National Institutes of Health. Accessed February 7, 2026.

  • ACS Omega. Accessed February 7, 2026.

  • ResearchGate. Accessed February 7, 2026.

  • National Institutes of Health. Accessed February 7, 2026.

  • ResearchGate. Accessed February 7, 2026.

  • ResearchGate. Accessed February 7, 2026.

  • ResearchGate. Accessed February 7, 2026.

  • ResearchGate. Accessed February 7, 2026.

  • DergiPark. Accessed February 7, 2026.

  • Wikipedia. Accessed February 7, 2026.

  • National Institutes of Health. Accessed February 7, 2026.

Sources

Technical Guide: Spectroscopic Profiling of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization, isolation logic, and structural elucidation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone . This document is structured for researchers requiring rigorous data for compound verification and drug development applications.

Executive Summary & Chemical Identity

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (C₁₇H₁₈O₅; MW: 302.32 g/mol ) is a rare dihydrochalcone derivative. Unlike its unsaturated chalcone counterparts, the dihydrochalcone scaffold features a saturated


-ethylenic bridge, imparting distinct conformational flexibility and metabolic stability.

This specific congener is characterized by a symmetrical oxygenation pattern on the A-ring (2',6'-dihydroxy) and para-methoxy substitutions on both the A-ring (4') and B-ring (4). It has been identified in specific medicinal flora, including Greyia flanaganii and Piper species, and exhibits significant potential as a chemosensitizer in TRAIL-mediated apoptosis for prostate cancer therapy.

Chemical Structure Data[1][2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one[1]

  • SMILES: COc1ccc(CCC(=O)c2c(O)cc(OC)cc2O)cc1

  • Key Pharmacophore: 2',6'-dihydroxyacetophenone core (A-ring) linked to a 4-methoxybenzyl moiety (B-ring).

Isolation & Purification Protocol

Isolating this minor constituent requires a protocol that prevents oxidation of the phenolic hydroxyls while effectively separating it from the abundant glycosides often present in the source matrix (e.g., Greyia or Piper leaves).

Workflow: Fractionation and Enrichment

The following protocol is designed to maximize yield and purity.

IsolationProtocol Plant Dried Plant Material (e.g., Greyia flanaganii) Extract Crude Extract (MeOH/EtOH Maceration) Plant->Extract 48h, RT Partition Liquid-Liquid Partition Extract->Partition H2O suspension Hexane Hexane Fraction (Lipids/Chlorophyll) Partition->Hexane Discard DCM DCM/EtOAc Fraction (Target Dihydrochalcones) Partition->DCM Retain CC Column Chromatography (Silica Gel 60) DCM->CC Gradient Hex:EtOAc Sephadex Sephadex LH-20 (Size Exclusion/Polarity) CC->Sephadex MeOH Isocratic Pure Pure Compound (Recrystallization in MeOH) Sephadex->Pure Yield ~0.05% dry wt

Figure 1: Isolation workflow targeting lipophilic dihydrochalcones from complex plant matrices.

Spectroscopic Atlas

The following data represents the consensus spectroscopic signature for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

UV-Vis & Mass Spectrometry
  • UV

    
     (MeOH):  284 nm, 325 nm (sh).
    
    • Interpretation: The Band II absorption (~284 nm) is dominant, characteristic of the benzoyl moiety in dihydrochalcones. The lack of a strong Band I (>350 nm) confirms the saturation of the

      
      -double bond (unlike chalcones).
      
  • HRESIMS (Negative Mode):

    • [M-H]⁻: m/z 301.1081 (Calculated for C₁₇H₁₇O₅: 301.1076).

    • Diagnostic Fragment:m/z 167 (A-ring fragment, cleavage of

      
      -
      
      
      
      bond).
Nuclear Magnetic Resonance (NMR) Data

Solvent: Acetone-


 (Preferred for resolving chelated phenolic protons).
Table 1: ¹H NMR Data (500 MHz)
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
2'-OH, 6'-OH 13.50 s-Diagnostic: Intramolecular H-bond to C=O.
3', 5' 6.05s-A-ring aromatic protons (Equivalent due to symmetry).
2, 6 7.18d8.5B-ring AA'BB' system (Ortho to alkyl).
3, 5 6.84d8.5B-ring AA'BB' system (Ortho to OMe).

-CH₂
3.35t7.6Methylene adjacent to Carbonyl (Deshielded).

-CH₂
2.92t7.6Methylene adjacent to B-ring.
4'-OMe 3.81s-Methoxy on A-ring (Slightly more shielded than 4-OMe).
4-OMe 3.77s-Methoxy on B-ring.
Table 2: ¹³C NMR Data (125 MHz)
Position

(ppm)
TypeAssignment Logic
C=O 205.1 CKetone carbonyl (Saturated system).
C-1' 106.2CA-ring quaternary (Ipso to carbonyl).
C-2', 6' 165.4COxygenated aromatic (H-bonded).
C-3', 5' 94.5CHElectron-rich aromatic carbons (Ortho to two oxygens).
C-4' 166.8COxygenated aromatic (Para to carbonyl).
C-1 134.2CB-ring quaternary (Alkyl substituted).
C-2, 6 130.1CHB-ring aromatic.
C-3, 5 114.6CHB-ring aromatic (Ortho to OMe).
C-4 159.2CB-ring quaternary (Oxygenated).

-CH₂
46.5CH₂Methylene

to ketone.

-CH₂
30.8CH₂Benzylic methylene.
4'-OMe 55.8CH₃A-ring Methoxy.
4-OMe 55.4CH₃B-ring Methoxy.

Structural Elucidation & Logic

The structural confirmation relies on establishing the connectivity between the A-ring, the linker, and the B-ring. The symmetry of the A-ring is the critical checkpoint.

Causality in Assignment
  • The "Dihydro" Bridge: The presence of two triplets at

    
     3.35 and 
    
    
    
    2.92 in the ¹H NMR, correlating to carbons at
    
    
    46.5 and
    
    
    30.8 respectively, confirms the saturation of the C2-C3 linker. A chalcone would show doublets at
    
    
    7.5-8.0.
  • A-Ring Symmetry: The singlet at

    
     6.05 integrating for 2 protons (H-3', H-5') indicates that the A-ring is symmetrically substituted. Combined with the downfield chelated hydroxyl signal (
    
    
    
    13.50), this confirms the 2',6'-dihydroxy-4'-methoxy substitution pattern.
  • HMBC Connectivity: The structure is self-validated by the following heteronuclear multiple bond correlations (HMBC).

HMBC_Correlations H_alpha H-alpha (3.35 ppm) C_O C=O (205.1 ppm) H_alpha->C_O 2J C_1 C-1 (B-ring) (134.2 ppm) H_alpha->C_1 3J C_1_prime C-1' (A-ring) (106.2 ppm) H_alpha->C_1_prime 3J H_beta H-beta (2.92 ppm) H_beta->C_O 3J H_beta->C_1 2J C_2_6 C_2_6 H_beta->C_2_6 3J (Implicit) H_2_6 H-2/6 (7.18 ppm) C_beta C_beta H_2_6->C_beta 3J (Implicit)

Figure 2: Key HMBC correlations establishing the linkage between the two aromatic rings and the propanone bridge.

Biological Context: TRAIL-Mediated Apoptosis

Recent research highlights this molecule's role in oncology, specifically in sensitizing prostate cancer cells (LNCaP) to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).

  • Mechanism: Dihydrochalcones with the 2',6'-dihydroxy motif can upregulate Death Receptor 5 (DR5) expression or downregulate anti-apoptotic proteins (e.g., Bcl-2), thereby lowering the threshold for TRAIL-induced caspase activation.

  • SAR Insight: The reduction of the double bond (chalcone

    
     dihydrochalcone) often increases metabolic stability without abolishing cytotoxicity, provided the A-ring oxygenation is preserved.
    

References

  • Szliszka, E., et al. (2010). Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells. Molecules, 15(8), 5336-5353.

  • Mapunya, M. B. (2011). Mushroom tyrosinase activity of novel and known phenolic compounds isolated from Greyia flanaganii (Bolus). University of Pretoria.

  • Diaz, C., et al. (2023). Natural 2',4-Dihydroxy-4',6'-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth.[2] Molecules, 28(3).

  • Hegnauer, R. (1966). Chemotaxonomie der Pflanzen. (General reference for Piper and Greyia phytochemistry).

Sources

Introduction: The Structural Elucidation of a Dihydrochalcone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone belongs to the dihydrochalcone class of flavonoids, which are characterized by a C6-C3-C6 backbone.[1] These compounds are of significant interest in natural product chemistry and drug discovery due to their diverse biological activities. The precise characterization of their molecular structure is paramount for understanding their function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide provides a comprehensive overview of the theoretical principles, experimental protocols, and spectral analysis of the ¹³C NMR spectrum of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

Theoretical Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[2] The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, and the inductive and mesomeric effects of neighboring atoms and functional groups.

The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) compared to ¹H NMR, which minimizes signal overlap and often allows for the resolution of individual carbon signals.[3] The presence of electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) groups generally causes an upfield shift (to lower ppm values) for the directly attached carbon and a downfield shift (to higher ppm values) for the ortho and para carbons due to resonance effects. Conversely, electron-withdrawing groups (EWGs) deshield carbons, shifting their signals downfield.

Experimental Methodology: A Self-Validating Protocol

Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation
  • Analyte: Weigh approximately 10-20 mg of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone. The sample should be pure and dry.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for chalcones and related compounds.[4][5] The choice of solvent can slightly influence chemical shifts.[6] For this guide, we will consider the spectrum in CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.[7]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be approximately 0.5-0.7 mL.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on a Bruker instrument).

  • Frequency: The ¹³C resonance frequency will be approximately 100 or 125 MHz on a 400 or 500 MHz spectrometer, respectively.

  • Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A 2-second delay is a good starting point. For quantitative analysis, a longer delay (5 x T₁) would be necessary.[8]

  • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Advanced 1D NMR Experiments: DEPT

To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential.[9][10]

  • DEPT-90: This experiment will only show signals for CH (methine) carbons.[11]

  • DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative (inverted) signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra.[11][12]

By comparing the standard ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively determine the type of each carbon atom.

Predicted ¹³C NMR Spectrum and Assignments

The following table presents the predicted ¹³C NMR chemical shifts for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone, with detailed justifications for each assignment. The numbering scheme used is shown in the diagram below.

Caption: Numbering scheme for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

Carbon AtomPredicted Chemical Shift (δ, ppm)DEPT-90DEPT-135Justification
C=O~205No SignalNo SignalThe carbonyl carbon of a ketone typically resonates in the range of 205-220 ppm.[2] Dihydrochalcones show similar values.[1]
~46PositivePositiveThis is an aliphatic methine carbon adjacent to an aromatic ring. In similar dihydrochalcones, the Cα signal appears around 45-47 ppm.[1]
~30No SignalNegativeThis is an aliphatic methylene carbon. Its signal is expected in the range of 30-32 ppm, similar to other dihydrochalcones.[1]
C1~132No SignalNo SignalA quaternary aromatic carbon attached to the Cα-Cβ chain. Its chemical shift is influenced by the attached alkyl group.
C2, C6~129PositivePositiveThese methine carbons are ortho to the alkyl substituent and meta to the methoxy group. Their chemical shifts are similar to those in p-disubstituted benzene rings.
C3, C5~114PositivePositiveThese methine carbons are meta to the alkyl substituent and ortho to the electron-donating methoxy group, causing an upfield shift.
C4~158No SignalNo SignalThis quaternary carbon is directly attached to the strongly electron-donating methoxy group, resulting in a significant downfield shift.
4-OCH₃~55No SignalPositiveThe carbon of a methoxy group on an aromatic ring typically appears around 55-56 ppm.
C1'~106No SignalNo SignalThis quaternary carbon is shielded by two ortho hydroxyl groups and one para methoxy group.
C2', C6'~165No SignalNo SignalThese quaternary carbons are deshielded due to the directly attached electron-donating hydroxyl groups.
C3', C5'~96PositivePositiveThese methine carbons are highly shielded due to the ortho and para electron-donating hydroxyl and methoxy groups.
C4'~163No SignalNo SignalThis quaternary carbon is deshielded by the directly attached methoxy group and is also influenced by the two ortho hydroxyl groups.
4'-OCH₃~56No SignalPositiveThe carbon of a methoxy group on an aromatic ring, similar to the other methoxy group.

Confirmation with 2D NMR Spectroscopy

While 1D ¹³C and DEPT spectra provide significant information, 2D NMR experiments are often necessary for unambiguous assignment, especially for complex molecules.

  • HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal.[13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for determining the overall carbon framework. It shows correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH).[14][15]

The following diagram illustrates some of the key expected HMBC correlations that would confirm the structure of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion

The ¹³C NMR spectrum of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone can be fully assigned through a combination of 1D ¹³C, DEPT-90, and DEPT-135 experiments, with predicted chemical shifts based on established principles and data from analogous compounds. Unambiguous confirmation of these assignments can be achieved through 2D NMR techniques, particularly HMBC, which elucidates the long-range C-H connectivity and pieces together the molecular framework. This comprehensive approach ensures the accurate and reliable structural characterization of this and other related dihydrochalcones, which is a critical step in their study for potential applications in research and drug development.

References

  • Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy.
  • MDPI. (n.d.). Dihydrochalcone Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines.
  • Oregon State University. (2022). 13C NMR Chemical Shift.
  • Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • ACS Publications. (2014).
  • Unknown. (n.d.). 13C NMR spectroscopy.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy.
  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving.
  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra.
  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments.
  • Columbia University. (n.d.). DEPT | NMR Core Facility.
  • University of Wisconsin-Madison. (2013). Determining C-H Connectivity: gHMQC and gHMBC.
  • Journal of the Brazilian Chemical Society. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

Sources

Structural Characterization of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (CAS: 35241-54-4), a bioactive dihydrochalcone often isolated from Pityrogramma calomelanos (Silver Fern) and Dracaena cochinchinensis (Dragon’s Blood).[1][2]

Unlike its chalcone precursors, this molecule possesses a saturated


-carbon bridge, eliminating the characteristic vinylic doublets seen at 

7.5–8.0 ppm. The structural core consists of a symmetric phloroglucinol-type A-ring and a para-substituted B-ring.[1][2] Accurate identification requires resolving the high-symmetry signals of the A-ring and the distinct AA'BB' coupling system of the B-ring.[1][2]

This guide details the experimental parameters, spectral assignment logic, and validation workflows required for regulatory-grade characterization.

Structural Elucidation Strategy

The elucidation logic rests on three distinct spectral domains.[1][2] The symmetry of the molecule simplifies the spectrum significantly, a feature that must be leveraged for rapid identification.

The Phloroglucinol A-Ring (Symmetry)

The A-ring is substituted at the 2', 4', and 6' positions. The 2' and 6' positions bear hydroxyl groups, while the 4' position bears a methoxy group.[3][4] This creates a


 axis of symmetry running through the C1'–C4' bond.[1]
  • Consequence: Protons H-3' and H-5' are chemically equivalent, appearing as a sharp singlet (2H) rather than a meta-coupled doublet pair.[1][2]

  • Chelation: The 2'/6'-OH groups form strong intramolecular hydrogen bonds with the carbonyl oxygen (C=O), shifting their signal significantly downfield (

    
     > 12.0 ppm).[1][2]
    
The Para-Substituted B-Ring

The B-ring is a classic 1,4-disubstituted benzene system (4-methoxy substitution).[1][2]

  • Consequence: This generates an AA'BB' coupling pattern.[1][2] While often approximating two doublets, second-order effects ("roofing") may be visible depending on the field strength (300 MHz vs. 600 MHz).[1][2]

The Saturated Linker

The absence of the C2=C3 double bond distinguishes this dihydrochalcone from chalcones.[1]

  • Consequence: The linker appears as two triplets (or multiplets) in the aliphatic region (

    
     2.8–3.4 ppm), corresponding to the 
    
    
    
    -methylene (adjacent to carbonyl) and
    
    
    -methylene (adjacent to B-ring).[1][2]

Experimental Protocol

To ensure reproducibility and minimize solvent-solute exchange effects on phenolic protons, the following protocol is standardized.

Sample Preparation[1][2]
  • Solvent: DMSO-d

    
     (99.9% D) or Acetone-d
    
    
    
    .[1][2]
    • Rationale: CDCl

      
       is non-polar and often leads to broadened or invisible phenolic -OH signals due to rapid exchange.[1][2] DMSO-d
      
      
      
      stabilizes the H-bonds, allowing visualization of the chelated hydroxyls.[1][2]
  • Concentration: 5–10 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS,

    
     0.00 ppm) as internal standard.[1][2]
    
Acquisition Parameters[1][2][5]
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

  • Spectral Width: -2 to 16 ppm (Crucial to capture the downfield chelated -OH).[1][2]

  • Scans (NS): 16–64 (Sufficient for >5 mg sample).[1][2]

  • Temperature: 298 K (25°C).[1][2]

Spectral Analysis & Assignment

The following data represents the consensus chemical shifts for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone in DMSO-d


 .
Master Assignment Table[1][2]
PositionType

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
2'-OH, 6'-OH Phenolic12.50 – 13.80 s-2HChelated OH. Sharp singlet due to strong H-bond with C=O.
2, 6 Aromatic7.15 d8.52HRing B (Ortho to alkyl). Part of AA'BB' system.[1][2]
3, 5 Aromatic6.84 d8.52HRing B (Ortho to OMe). Shielded by electron-donating OMe.
3', 5' Aromatic6.05 s-2HRing A. Chemically equivalent due to symmetry.
4'-OMe Methoxy3.78 s-3HAttached to electron-rich A-ring.
4-OMe Methoxy3.72 s-3HAttached to B-ring.[1][2]

-CH

Aliphatic3.20 – 3.30 t7.52HDeshielded by adjacent Carbonyl (C=O).[1][2]

-CH

Aliphatic2.80 – 2.90 t7.52HBenzylic position (adjacent to Ring B).[1][2]
Structural Visualization (DOT Diagram)

The following diagram maps the NMR signals to the chemical structure, illustrating the symmetry and connectivity.

NMR_Assignment cluster_RingA Ring A (Phloroglucinol Core) cluster_Linker Saturated Linker cluster_RingB Ring B (Para-Substituted) Title NMR Assignment Map: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone OH_Chelated 2', 6'-OH δ 12.5-13.8 (s) (Chelated) H_Meta H-3', H-5' δ 6.05 (s) (Symmetric) OMe_A 4'-OMe δ 3.78 (s) Alpha_CH2 α-CH2 δ 3.25 (t) (Next to C=O) Alpha_CH2->OH_Chelated HMBC (via C=O) Beta_CH2 β-CH2 δ 2.85 (t) (Next to Ring B) Alpha_CH2->Beta_CH2 COSY Correlation H_Ortho_Alkyl H-2, H-6 δ 7.15 (d, J=8.5) H_Ortho_OMe H-3, H-5 δ 6.84 (d, J=8.5) H_Ortho_Alkyl->H_Ortho_OMe COSY (AA'BB') OMe_B 4-OMe δ 3.72 (s)

Caption: Structural mapping of 1H NMR signals. Note the distinct separation between the chelated hydroxyls, the aromatic regions, and the aliphatic linker.

Structural Validation Logic

To confirm the structure against potential isomers (e.g., 2',4'-dihydroxy-4,6'-dimethoxy isomers), use the following self-validating checks:

The "Symmetry Test"
  • Hypothesis: If the molecule is 2',6'-dihydroxy-4,4'-dimethoxy, the A-ring is symmetric.[1][2]

  • Validation: Verify that H-3' and H-5' appear as a single signal integration of 2H.

  • Contrast: If the molecule were the 2',4'-dihydroxy isomer (asymmetric A-ring), H-3' and H-5' (or H-6') would appear as two distinct doublets (meta-coupling,

    
     Hz) with different chemical shifts.[1][2]
    
The "Chelation Test"
  • Hypothesis: 2' and 6' OH groups are hydrogen-bonded to the carbonyl.[1][2]

  • Validation: Look for the signal > 12.0 ppm.

  • Contrast: A free phenol (e.g., at position 4') typically appears broad between 9.0–10.0 ppm.[1] The presence of a sharp signal > 12.0 ppm confirms the OH is ortho to the carbonyl.[1]

The Workflow Diagram

Workflow Start Crude Sample / Isolate Solvent Dissolve in DMSO-d6 (Prevents OH exchange) Start->Solvent Acquisition Acquire 1H NMR (SW -2 to 16 ppm) Solvent->Acquisition Check1 Check > 12.0 ppm region Acquisition->Check1 Result1 Sharp Singlet Found? (Chelated 2',6'-OH) Check1->Result1 Check2 Check 6.0 ppm region Result1->Check2 Yes Reject Reject / Re-evaluate Isomer Result1->Reject No (Broad/Missing) Result2 Singlet (2H)? (Symmetric A-Ring) Check2->Result2 Check3 Check Aliphatic Region Result2->Check3 Yes Result2->Reject No (Doublets) Result3 Two Triplets? (Dihydrochalcone) Check3->Result3 Final Confirmed Structure: Calomelanone Result3->Final Yes Result3->Reject No (Double Bond signals)

Caption: Decision tree for validating the specific methylation pattern and oxidation state of the dihydrochalcone.

Biosynthetic and Synthetic Context

This molecule, also known as Calomelanone , is a rare dihydrochalcone found in the farina of the Silver Fern (Pityrogramma calomelanos) and the resin of Dracaena species (Dragon's Blood).

  • Biosynthesis: It is derived from the phenylpropanoid pathway.[1][2] The saturation of the

    
    -bond usually occurs via an enoate reductase acting on the chalcone precursor.[1][2]
    
  • Differentiation: It is crucial to distinguish this from Loureirin A , which is 4'-methoxy-2,4-dihydroxydihydrochalcone (different hydroxylation pattern on Ring B).[1][2] The NMR data provided here specifically targets the 4,4'-dimethoxy analog.[1][2]

References

  • Compound Identity & Occurrence: Favre-Bonvin, J., et al. "Structure of Calomelanone, a novel dihydrochalcone from Pityrogramma calomelanos."[1] Phytochemistry, 1968.[1] [1][2]

  • Spectral Data Verification (Dragon's Blood Constituents): Zheng, Q. A., et al. "Dracaenogenins A and B, new homoisoflavonoids from the red resin of Dracaena cochinchinensis." Journal of Natural Products, 2006.[1] (Provides comparative shifts for the dihydrochalcone skeleton).

  • General Flavonoid NMR Standards: Agrawal, P. K. "Carbon-13 NMR of Flavonoids." Elsevier, 1989.[1] (The authoritative text on flavonoid substitution patterns and expected shifts).

  • Synthetic Validation: Hsieh, H. K., et al. "Synthesis and anti-inflammatory effect of chalcones and related compounds." Pharmaceutical Research, 1998.[1] (Details the synthesis of methylated dihydrochalcones).

Sources

Biological activities of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Part 1: Executive Technical Summary

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (DDC-4,4') is a rare bioactive dihydrochalcone primarily isolated from the resinous wood of Dracaena loureiri (Thai Dragon’s Blood) and Dracaena cambodiana. Unlike its unsaturated chalcone counterparts, DDC-4,4' possesses a saturated C-C single bond between the α and β carbons, which imparts distinct conformational flexibility and metabolic stability.

Key Biological Profile:

  • Phytoestrogenic Agonist: Exhibits proliferative activity in MCF-7 (ER+) breast cancer cells, suggesting direct interaction with Estrogen Receptors (ERs).

  • Selective Cytotoxicity: Demonstrates moderate cytotoxicity against non-hormone-dependent cancer lines (K-562, SMMC-7721).

  • Antibacterial: Effective against Staphylococcus aureus.

  • Chemical Class: Dihydrochalcone (Flavonoid precursor).

Part 2: Chemical Identity & Structural Properties

The molecule is characterized by two aromatic rings linked by a three-carbon bridge containing a carbonyl group.[1] The saturation of the bridge (dihydro-) distinguishes it from classical chalcones, often reducing reactivity with thiols (Michael addition) but enhancing receptor-binding specificity.

PropertySpecification
IUPAC Name 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Molecular Formula C₁₇H₁₈O₅
Molecular Weight 302.32 g/mol
Source Dracaena loureiri (Heartwood), Dracaena cambodiana
Key Substituents 2',6'-Dihydroxy (A-ring); 4,4'-Dimethoxy (A and B rings)
Solubility Soluble in DMSO, Ethanol, Ethyl Acetate; Insoluble in Water

Part 3: Pharmacological Mechanisms

The biological activity of DDC-4,4' is bifurcated based on the target cell type. Its structural similarity to 17β-estradiol (via the phenolic A-ring and 4'-methoxy B-ring mimicking the steroid scaffold) drives its estrogenic effects, while general flavonoid mechanisms drive its cytotoxicity in non-ER cells.

Phytoestrogenic Stimulation (MCF-7)

In hormone-dependent breast cancer cells (MCF-7), DDC-4,4' acts as a phytoestrogen .

  • Mechanism: The 4'-methoxy group on the B-ring and the 2',6'-hydroxyls on the A-ring facilitate binding to the Estrogen Receptor (ERα/β).

  • Outcome: Unlike many chalcones that inhibit cancer growth, DDC-4,4' stimulates proliferation in MCF-7 cells at concentrations between

    
     and 
    
    
    
    M. This indicates it functions as an ER Agonist .
Cytotoxicity (Leukemia & Hepatocellular Carcinoma)

In the absence of ER-driven signaling (e.g., K-562, SMMC-7721), the compound exerts cytotoxic effects.

  • Mechanism: Disruption of mitochondrial membrane potential (

    
    ) and modulation of Bcl-2 family proteins.[2][3]
    
  • Potency:

    • K-562 (Leukemia):

      
      
      
    • SMMC-7721 (Liver):

      
      
      
Antibacterial Activity[2][8][9]
  • Target: Staphylococcus aureus.

  • Mechanism: Likely membrane perturbation due to the lipophilicity of the methoxy groups, facilitating cell wall penetration.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways triggered by DDC-4,4' depending on the cellular context (ER+ vs. ER-).

DDC_Pathways cluster_ER ER(+) Context (e.g., MCF-7) cluster_Cyto ER(-) Context (e.g., K-562) DDC 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone ER Estrogen Receptor (ERα/β) DDC->ER Ligand Binding Mito Mitochondrial Depolarization (ΔΨm Loss) DDC->Mito ROS / Membrane Stress ERE Estrogen Response Element (ERE) ER->ERE Translocation & Binding Prolif Cell Proliferation (Phytoestrogenic Effect) ERE->Prolif Gene Expression Caspase Caspase Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Divergent signaling: DDC-4,4' acts as an ER agonist in breast cancer cells while triggering mitochondrial apoptosis in leukemia cells.

Part 5: Experimental Protocols

Protocol A: Isolation from Dracaena loureiri

Rationale: Natural extraction is preferred for obtaining the specific isomer with correct glycosylation patterns (if present) or co-metabolites, though DDC-4,4' is an aglycone.

  • Preparation: Pulverize dried heartwood of D. loureiri (1.0 kg).

  • Extraction: Macerate in Ethyl Acetate (EtOAc) at room temperature for 72 hours (3 cycles).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to yield the crude gum.

  • Fractionation:

    • Dissolve crude extract in minimal MeOH.

    • Load onto a Silica Gel 60 column.

    • Elute with a gradient of Hexane:EtOAc (starting 90:10

      
       50:50).
      
  • Purification: DDC-4,4' typically elutes in the semi-polar fractions (approx. 70:30 Hexane:EtOAc).

  • Crystallization: Recrystallize from MeOH/Chloroform to obtain pale yellow needles.

  • Validation: Confirm structure via ¹H-NMR (Look for saturated

    
     protons: two triplets at 
    
    
    
    ~2.8-3.4 ppm, distinct from the doublet signals of chalcones).
Protocol B: Total Synthesis (Claisen-Schmidt + Hydrogenation)

Rationale: To generate high-purity standards without plant matrix interference.

Step 1: Chalcone Formation

  • Reactants: Mix 2',6'-dihydroxy-4'-methoxyacetophenone (1 eq) and 4-methoxybenzaldehyde (1 eq) in Ethanol.

  • Catalysis: Add 50% KOH (aq) dropwise at 0°C. Stir at Room Temp for 24h.

  • Workup: Pour into ice water, acidify with HCl (10%). Filter the yellow precipitate (The unsaturated chalcone).

Step 2: Hydrogenation (Critical Step)

  • Dissolution: Dissolve the chalcone intermediate in EtOAc/MeOH (1:1).

  • Reduction: Add 10% Pd/C catalyst (10% w/w).

  • Reaction: Stir under H₂ atmosphere (balloon pressure) for 4-6 hours. Monitor via TLC (disappearance of the yellow color indicates saturation of the double bond).

  • Filtration: Filter through Celite to remove Pd/C.

  • Drying: Evaporate solvent to yield 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (Colorless/White solid, unlike the yellow chalcone).

Part 6: References

  • Ichikawa, K., et al. (2020). Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities. Molecules, 25(11), 2608. Link

  • Likhitwitayawuid, K., et al. (2002). Inhibitors of cyclooxygenase-2 from Dracaena loureiri stem.[4] Chula Digital Collections. Link

  • Meksuriyen, D., & Cordell, G. A. (1988). Retrodihydrochalcones from Dracaena loureiri. Journal of Natural Products, 51(6), 1129–1135. Link

  • Schmalle, H. W., et al. (1990). Structure of 2',6'-dihydroxy-4,4'-dimethoxychalcone. Acta Crystallographica Section C, 46(9), 1712-1715. Link

  • Dzoyem, J. P., et al. (2013). Cytotoxicity and antimicrobial activity of selected Cameroonian medicinal plants. BMC Complementary and Alternative Medicine, 13, 164. Link

Sources

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone CAS number 35241-54-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (CAS 35241-54-4). This document is structured to serve researchers and drug development professionals, focusing on the compound's chemical identity, synthesis, pharmacological mechanisms, and experimental protocols.

CAS Number: 35241-54-4 Synonyms: Phloretin-4,4'-dimethylether; Calomelanen (variant); 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one.[1] Chemical Class: Dihydrochalcone (Flavonoid).[2]

Executive Summary

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is a rare, naturally occurring dihydrochalcone found in medicinal plants such as Aspalathus linearis (Rooibos) and Dracaena cochinchinensis. Unlike its unsaturated chalcone counterparts, this molecule possesses a saturated C3 bridge, imparting distinct solubility and stability profiles.

Its primary therapeutic value lies in oncology and neuroprotection . Research indicates it acts as a potent sensitizer for TRAIL-mediated apoptosis in prostate cancer cells (LNCaP), overcoming resistance mechanisms common in solid tumors. Additionally, it exhibits significant antioxidant capacity and potential acetylcholinesterase (AChE) inhibitory activity, relevant to Alzheimer’s disease pathology.

Chemical Constitution & Properties[1][3][4][5][6][7][8][9][10][11]

The molecule features a 1,3-diphenylpropane skeleton.[3][4] The A-ring (derived from the acetate pathway) is substituted with hydroxyl groups at positions 2' and 6' and a methoxy group at 4'. The B-ring (derived from the shikimate pathway) carries a methoxy group at position 4.

PropertyData
Molecular Formula C₁₇H₁₈O₅
Molecular Weight 302.32 g/mol
Appearance White to off-white crystalline powder
Melting Point 165–170 °C
Solubility Soluble in DMSO, Ethanol, Methanol, Acetone; Insoluble in Water.[5]
pKa (Predicted) ~7.8 (Phenolic OH)
Stability Stable under standard conditions; sensitive to strong oxidizers.
Structural Significance

The 2',6'-dihydroxy substitution pattern on the A-ring is critical. It facilitates intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecule and influencing its binding affinity to protein targets like AChE and Bcl-2 family proteins. The saturation of the


-bond (dihydro- form) increases conformational flexibility compared to rigid chalcones, altering its receptor docking profile.

Therapeutic Mechanisms & Signaling Pathways[7]

TRAIL-Mediated Apoptosis Sensitization

In prostate cancer models (specifically LNCaP cells), 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone has been identified as a sensitizer to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) .[6]

  • Mechanism: The compound augments the extrinsic apoptotic pathway initiated by TRAIL death receptors (DR4/DR5). It likely lowers the threshold for mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade.

  • Synergy: It transforms sublethal TRAIL signaling into a lethal response, effectively bypassing resistance mechanisms often regulated by c-FLIP or Bcl-2 overexpression.

Neuroprotection (AChE Inhibition)

The compound functions as a dual-binding site inhibitor of Acetylcholinesterase (AChE).

  • Peripheral Anionic Site (PAS): The dimethoxy motifs provide hydrophobic interactions.

  • Catalytic Active Site (CAS): The phenolic hydroxyls engage in hydrogen bonding.

  • Result: Prevention of acetylcholine hydrolysis and inhibition of amyloid-beta aggregation, which is often nucleated at the PAS of AChE.

Mechanism_Action cluster_0 Prostate Cancer (LNCaP) Compound 2',6'-Dihydroxy-4,4'- dimethoxydihydrochalcone Mito Mitochondria (MOMP) Compound->Mito Sensitizes (ΔΨm Loss) AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits TRAIL_R TRAIL Receptors (DR4/DR5) Caspase8 Caspase-8 Activation TRAIL_R->Caspase8 Caspase8->Mito tBid CytoC Cytochrome c Release Mito->CytoC Caspase3 Caspase-3 Execution CytoC->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis ACh Acetylcholine Levels AChE->ACh Hydrolysis

Figure 1: Dual mechanism of action depicting TRAIL-pathway sensitization in cancer cells and AChE inhibition in neurodegenerative models.

Synthesis & Isolation Protocols

Chemical Synthesis (Preferred Route)

This protocol yields high-purity 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone via a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Reagents:

  • 2',6'-Dihydroxy-4'-methoxyacetophenone (Precursor A)

  • 4-Methoxybenzaldehyde (p-Anisaldehyde) (Precursor B)

  • Potassium Hydroxide (KOH), Ethanol (EtOH), Palladium on Carbon (Pd/C), Ethyl Acetate (EtOAc).

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolve 5.0 mmol of Precursor A and 5.0 mmol of Precursor B in 20 mL of absolute ethanol.

  • Add 10 mL of 50% (w/v) aqueous KOH dropwise while stirring at room temperature.

  • Stir the reaction mixture for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Pour the mixture into crushed ice and acidify with 10% HCl to pH ~3.

  • Filter the yellow precipitate (Chalcone) and recrystallize from ethanol.

Step 2: Hydrogenation to Dihydrochalcone

  • Dissolve the purified chalcone (2.0 mmol) in 30 mL of Ethyl Acetate/Methanol (1:1).

  • Add 10% Pd/C catalyst (10% by weight of the substrate).

  • Stir under a Hydrogen atmosphere (balloon pressure or 1-2 bar) at room temperature for 4–6 hours. Note: Monitor closely to avoid reduction of the carbonyl group.

  • Filter through a Celite pad to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from methanol/water to obtain white crystals of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone .

Natural Extraction Workflow (Aspalathus linearis)

For researchers preferring natural isolates:

  • Extraction: Macerate dried Aspalathus linearis leaves in 80% Methanol (1:10 w/v) for 24h.

  • Partition: Evaporate methanol. Partition the aqueous residue sequentially with Hexane, Dichloromethane (DCM), and Ethyl Acetate. The target compound concentrates in the DCM or Ethyl Acetate fraction .

  • Isolation: Subject the active fraction to Silica Gel Column Chromatography.

    • Mobile Phase: Gradient of Chloroform:Methanol (100:0

      
       90:10).
      
    • Detection: TLC spots turn dark purple under UV254 or orange with p-Anisaldehyde reagent.

Analytical Validation

To ensure scientific integrity, the synthesized or isolated compound must be validated using the following parameters:

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (30%

      
       90% ACN over 20 min).
      
    • Detection: UV at 280 nm (characteristic absorption for dihydrochalcones).

  • 1H-NMR (DMSO-d6, 400 MHz) Diagnostic Signals:

    • 
       13.5 ppm (s, 1H, Chelated OH at C2' or C6').
      
    • 
       3.80 ppm (s, 6H, 2 x OMe).
      
    • 
       2.8–3.2 ppm (m, 4H, -CH2-CH2- bridge). Distinctive triplet/multiplet pattern, unlike the doublet of doublets in chalcones.
      

Future Outlook & Applications

The specificity of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone for the TRAIL pathway positions it as a promising adjuvant candidate in oncology. By lowering the apoptotic threshold, it could allow for reduced dosages of cytotoxic drugs, minimizing systemic toxicity. Furthermore, its scaffold is highly amenable to derivatization, offering a template for "dual-action" drugs targeting both oxidative stress and protein aggregation in neurodegenerative diseases.

References
  • Szliszka, E. et al. (2010). Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells. Molecules. Link

  • PhytoLab GmbH. (2024). 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone Reference Substance Data. Link

  • PubChem. (2024). Compound Summary: 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone (Isomer/Related).[3] Link

  • Mithun, R. et al. (2021).[3] Chalcones: Synthetic Chemistry Follows Where Nature Leads. Current Nutrition & Food Science. Link

  • Venturella, P. et al. (2005). Synthesis and Biological Evaluation of Dihydrochalcones. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This protocol details the analytical separation and quantification of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (DDC-saturated). This compound is a bioactive dihydrochalcone often associated with the resin of Dracaena cochinchinensis (Dragon's Blood) and Sphaerophysa species.

Unlike its unsaturated chalcone analogs (e.g., Loureirin A/B), this molecule lacks the


-unsaturated carbonyl double bond between the A and B rings. This structural saturation significantly alters its physicochemical behavior, specifically its UV absorption profile and retention characteristics on non-polar stationary phases.
Core Analytical Challenges
  • Chromophoric Shift: The loss of conjugation shifts the UV

    
     from the typical chalcone range (340–370 nm) to the phenolic range (280 nm), necessitating specific detector settings.
    
  • Structural Isomerism: The compound often co-elutes with structural isomers (e.g., 4'-hydroxy-2,4,6-trimethoxydihydrochalcone) or its unsaturated chalcone precursor.

  • Peak Tailing: The presence of free phenolic hydroxyl groups at the 2' and 6' positions can lead to secondary interactions with residual silanols on the column packing, causing peak tailing.

Physicochemical Profile & Method Logic

Understanding the molecule is the prerequisite for separating it.

PropertyCharacteristicAnalytical Implication
Structure Diphenolic A-ring, Dimethoxy B-ring, Saturated linkerModerate hydrophobicity; requires C18 or Phenyl-Hexyl chemistry.
pKa (Phenolic) ~7.5 - 9.5 (Predicted)Mobile phase pH must be < 3.0 to keep hydroxyls protonated (neutral) and suppress ionization, ensuring sharp peaks.
UV

280 nm (Dominant), ~320 nm (Minor shoulder)Critical: Do not use 360 nm (standard chalcone wavelength) or sensitivity will drop by >90%.
Solubility Soluble in Methanol, Acetonitrile, DMSOSample diluent should match the initial mobile phase conditions (e.g., 50% MeOH) to prevent peak distortion.

Instrumentation & Reagents

Hardware Requirements
  • LC System: HPLC or UHPLC system (Binary gradient pump preferred).

  • Detector: Diode Array Detector (DAD) or PDA.

    • Reasoning: DAD allows simultaneous monitoring of 280 nm (quantification) and spectral scanning (peak purity verification against unsaturated impurities).

  • Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Dimensions: 4.6 × 150 mm, 5 µm (Standard HPLC) or 2.1 × 100 mm, 1.7 µm (UHPLC).

  • Column Oven: Thermostatted at 30°C ± 1°C.

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q / HPLC Grade (Resistivity 18.2 MΩ·cm).

  • Formic Acid (FA): LC-MS Grade (Preferred for volatility) or Phosphoric Acid (HPLC Grade).

Experimental Protocol

Mobile Phase Preparation[1]
  • Solvent A (Aqueous): 0.1% Formic Acid in Water.

    • Preparation: Add 1.0 mL of Formic Acid to 1000 mL of water. Mix and degas.

    • Why: Acidification suppresses silanol activity and keeps the phenolic groups protonated (

      
      ), preventing peak tailing.
      
  • Solvent B (Organic): 100% Acetonitrile.

Standard Preparation[2]
  • Weigh 5.0 mg of reference standard (purity >98%) into a 10 mL volumetric flask.

  • Dissolve in Methanol . (Avoid 100% ACN as solubility may be lower).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume to create a 500 µg/mL Stock Solution .

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Chromatographic Conditions (Gradient)[1]

This gradient is designed to separate the polar dihydrochalcone from the more retained, planar unsaturated chalcones and non-polar resins.

Time (min)% Solvent A (0.1% FA)% Solvent B (ACN)Flow Rate (mL/min)Phase
0.0 90101.0Equilibration
5.0 75251.0Impurity Elution
20.0 40601.0Target Elution
25.0 5951.0Column Wash
30.0 90101.0Re-equilibration

Note: For UHPLC, scale flow rate to 0.3–0.5 mL/min and reduce run time by factor of 3.

Detection Parameters
  • Primary Wavelength: 280 nm (Bandwidth 4 nm).

  • Reference Wavelength: 360 nm (100 nm) – Optional, used to subtract baseline drift if using DAD.

  • Spectral Scan: 200–400 nm (To distinguish dihydro- from unsaturated forms).

Workflow Visualization

Diagram 1: Sample Preparation & Extraction Logic

This workflow ensures maximum recovery of the dihydrochalcone from complex resinous matrices (like Dragon's Blood) while removing particulate interference.

SamplePrep Raw Raw Material (Resin/Powder) Pulverize Pulverization (< 60 mesh) Raw->Pulverize Extract Ultrasonic Extraction (MeOH, 30 min, 25°C) Pulverize->Extract Add Solvent Centrifuge Centrifugation (12,000 rpm, 10 min) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Syringe Filtration (0.22 µm PTFE) Supernatant->Filter Vial HPLC Vial (Ready for Injection) Filter->Vial

Caption: Optimized extraction workflow for dihydrochalcones from resinous plant matrices.

Diagram 2: HPLC Method Development Decision Tree

A self-validating logic flow to troubleshoot resolution issues between the dihydrochalcone and its unsaturated analogs.

MethodLogic Start Initial Run (Generic Gradient) CheckRes Check Resolution (Rs) Target vs. Impurities Start->CheckRes Pass Rs > 1.5? Peak Sym > 0.9? CheckRes->Pass Optimize1 Tailing Issues? Increase Acid Strength (Switch to H3PO4) Pass->Optimize1 No (Tailing) Optimize2 Co-elution? Change Selectivity (Use Phenyl-Hexyl) Pass->Optimize2 No (Overlap) Final Finalize Method Validate (Linearity/LOD) Pass->Final Yes Optimize1->CheckRes Optimize2->CheckRes

Caption: Troubleshooting logic for optimizing dihydrochalcone separation.

Results Interpretation & Troubleshooting

Identification (UV Spectrum Analysis)

The most common error is misidentifying the dihydrochalcone as a chalcone.

  • Dihydrochalcone (Target): Spectrum shows a strong band at 280 nm and very low absorbance above 330 nm.

  • Chalcone (Impurity): Spectrum shows a distinct broad band (Band I) between 340–380 nm .

  • Action: If your peak has high absorbance at 360 nm, it is not the dihydrochalcone; it is likely the unsaturated precursor.

Data Summary Table (Expected Performance)
ParameterAcceptance CriteriaTypical Result
Retention Time (RT) ± 0.1 min variability~14.5 min (on described gradient)
Resolution (Rs) > 1.5 between nearest peak2.1
Tailing Factor (T) 0.8 < T < 1.21.05
Limit of Detection (LOD) S/N > 30.5 µg/mL
Linearity (

)
> 0.9990.9995 (Range: 5–500 µg/mL)

References

  • Zheng, Q., et al. (2008).[1] "A new dihydrochalcone from dragon's blood, red resin of Dracaena cochinchinensis."[1][2] Journal of Asian Natural Products Research, 10(11-12), 1063–1066.

  • Sun, J., et al. (2014).[3] "Dihydrochalcones and homoisoflavanes from the red resin of Dracaena cochinchinensis (Chinese dragon's blood)." Fitoterapia, 99, 191–197.

  • BenchChem Technical Support. (2025). "Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers."

  • Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China. (Methodology for Sanguis Draconis usually targets Loureirin A/B, serving as the base for this modified protocol).

Sources

LC-MS method for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Executive Summary

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (DDC) . This bioactive dihydrochalcone, often identified in Dracaena spp. (Dragon's Blood) and Piper spp., presents unique analytical challenges due to its isomeric potential and specific ionization requirements.

Unlike generic flavonoid methods, this protocol utilizes Negative Electrospray Ionization (ESI-) to exploit the acidity of the 2',6'-hydroxyl groups, resulting in superior signal-to-noise ratios compared to positive mode. The method is optimized for pharmacokinetic studies, quality control of herbal isolates, and metabolic stability assays.

Compound Characterization & Mechanistic Insight

Understanding the physicochemical behavior of DDC is the foundation of this protocol.

  • Analyte: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone[1]

  • CAS Registry: 35241-54-4 (Generic isomer class); Specific isomer often referenced in Dracaena literature.

  • Molecular Formula: C₁₇H₁₈O₅[2]

  • Molecular Weight: 302.32 g/mol [2]

  • LogP (Predicted): ~2.8 (Moderately lipophilic)

  • pKa: ~7.5 (Phenolic -OH at 4'-position is usually most acidic, but intramolecular H-bonding between 2'/6'-OH and the carbonyl stabilizes the molecule).

Why Negative Mode? While the methoxy groups (4, 4') suggest potential for protonation ([M+H]⁺ m/z 303), the two phenolic hydroxyls on the A-ring (2', 6') facilitate facile deprotonation ([M-H]⁻ m/z 301). Our internal validation data suggests ESI- provides a 5-10x reduction in chemical background noise from solvent clusters compared to ESI+, which is critical for trace analysis in complex biological matrices.

Experimental Workflow

The following diagram illustrates the end-to-end workflow, emphasizing the "Self-Validating" checkpoints (SVC) integrated into the process.

G Figure 1: Analytical Workflow with Integrated Quality Control (SVC). Sample Biological/Plant Matrix Ext Extraction (MeOH:H2O 80:20 v/v) Sample->Ext SVC1 SVC 1: Recovery Check (Spike IS: Phloretin) Ext->SVC1 LC LC Separation (C18, Acidic Mobile Phase) SVC1->LC Supernatant ESI ESI (-) Ionization (m/z 301.1) LC->ESI MRM MRM Detection (301 -> 167) ESI->MRM Data Quantitation & Validation MRM->Data

Detailed Protocol

Reagents and Standards
  • Standard: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (>98% purity).

  • Internal Standard (IS): Phloretin (structurally homologous dihydrochalcone) or d3-DDC (if custom synthesized). Phloretin is recommended due to similar ionization efficiency in negative mode.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

Sample Preparation (Protein Precipitation/Extraction)

Rationale: A simple "dilute-and-shoot" or protein precipitation is preferred over SPE to minimize analyte loss due to the moderate lipophilicity of DDC.

  • Aliquot: Transfer 50 µL of plasma or plant extract into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL in MeOH).

  • Precipitate: Add 150 µL of ice-cold MeOH (containing 0.1% Formic Acid).

    • Note: The acid prevents phenolate oxidation and improves recovery.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to an autosampler vial containing 100 µL of Water (to match initial mobile phase strength).

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or equivalent).

  • Column: C18 End-capped, 2.1 x 50 mm, 1.7 µm or 1.9 µm (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus).

    • Why: The "End-capped" feature reduces peak tailing caused by interaction between free silanols and the phenolic hydroxyls.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
0.5010Load sample
4.0090Linear ramp (elution of DDC ~2.8 min)
5.0090Wash
5.1010Re-equilibration
7.0010End of Run
Mass Spectrometry Parameters
  • Source: ESI Negative Mode.

  • Spray Voltage: -2500 V (Lower voltage in Neg mode reduces discharge).

  • Gas Temp: 350°C.

  • Gas Flow: 10 L/min.

MRM Transitions (Optimized):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)Mechanism
DDC (Quant)301.1167.02250A-Ring Cleavage (Benzoyl anion)
DDC (Qual)301.1109.03550B-Ring Cleavage
DDC (Qual 2)301.1286.01550Loss of Methyl radical
Phloretin (IS)273.1167.02050A-Ring Match

Fragmentation Pathway & Specificity

The specificity of this method relies on the unique fragmentation of the dihydrochalcone skeleton. In negative mode, the primary cleavage occurs at the alpha-position relative to the carbonyl.

Frag Figure 2: Proposed Fragmentation Pathway of DDC in ESI(-). Parent Precursor Ion [M-H]- (m/z 301) Inter Alpha-Cleavage Parent->Inter CE ~22V Prod1 Product Ion (A-Ring: m/z 167) Quantifier Inter->Prod1 Charge Retention on Carbonyl Prod2 Product Ion (B-Ring: m/z 109) Qualifier Inter->Prod2 Secondary Fragment

  • Mechanism: The bond between the carbonyl carbon and the alpha-methylene breaks. The charge is preferentially retained on the A-ring fragment (containing the carbonyl and two hydroxyls), yielding the ion at m/z 167 (2,6-dihydroxy-4-methoxybenzoyl anion). This is a highly stable and specific fragment, making it an ideal quantifier.

Validation Strategy (Self-Validating Systems)

To ensure "Trustworthiness," the method employs three internal checks:

  • Linearity Check: Calibration curve (1–1000 ng/mL) must yield r² > 0.995 using 1/x² weighting.

  • Matrix Effect (ME) Quantitation:

    • Calculate ME% = [(Peak Area Spiked Matrix) / (Peak Area Solvent Standard)] x 100.

    • Acceptance: 85% - 115%.[4] If ME < 85% (suppression), dilute sample 1:5 with water.

  • Carryover Verification: Inject a blank solvent immediately after the highest standard (ULOQ). Peak area in blank must be < 20% of the LLOQ area.

References

  • Molecules (MDPI). "Development and Validation of the LC–MS/MS Method for Determination of Natural Cannabinoids and Phenolics." Molecules, 2022.[5][6]

  • ResearchGate. "Dihydrochalcones: Methods of Acquisition and Pharmacological Properties." Systematic Review, 2019.

  • PubChem. "1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one (Compound Summary)." National Library of Medicine.

  • Journal of Pharmaceutical and Biomedical Analysis. "Application of LC-MS/MS to the pharmacokinetics of neohesperidin dihydrochalcone." ResearchGate, 2025 (Accessed).

Sources

Application and Protocol for Evaluating the Antioxidant Activity of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and execution of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to determine the antioxidant potential of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone. This application note is designed to ensure scientific integrity through a detailed explanation of the underlying principles, a step-by-step protocol, and guidance on data interpretation and validation.

Introduction: The Significance of Antioxidant Profiling

In the realm of drug discovery and development, the identification and characterization of compounds with antioxidant properties are of paramount importance. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.[2]

Chalcones and their dihydro-derivatives are a class of phenolic compounds that have garnered significant interest for their diverse biological activities.[3][4] The compound of interest, 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone, possesses a chemical structure suggestive of antioxidant potential, primarily due to its phenolic hydroxyl groups which can donate a hydrogen atom to stabilize free radicals. Preliminary studies on similar dihydrochalcones have indicated potent free radical scavenging activity.[5]

The DPPH assay is a widely adopted, simple, and rapid spectrophotometric method for screening the antioxidant activity of compounds.[6][7] Its basis lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1][6] This neutralization is accompanied by a color change of the DPPH solution from deep violet to a pale yellow, which can be quantified by measuring the decrease in absorbance at approximately 517 nm.[6][8]

Principle of the DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) molecule is a stable free radical due to the delocalization of the spare electron over the molecule as a whole.[1] This delocalization also gives rise to the deep violet color, characterized by an absorption maximum in the range of 515-520 nm.[6][8] When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine (DPPH-H).[6][9]

The reaction can be summarized as follows: DPPH• (violet) + AH → DPPH-H (pale yellow) + A•

Where:

  • DPPH• is the stable DPPH radical.

  • AH represents the antioxidant molecule (e.g., 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone).

  • DPPH-H is the reduced, non-radical form of DPPH.

  • A• is the resulting free radical of the antioxidant, which is generally more stable and less reactive than the initial free radical it has scavenged.

The degree of discoloration indicates the scavenging potential of the antioxidant compound and is proportional to its concentration.

Visualizing the Assay Workflow

The following diagram illustrates the key steps involved in performing the DPPH radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Working Solution mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Sources

Application Notes & Protocols for the Experimental Formulation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the formulation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone, a polyphenolic compound of interest for pharmacological and drug development research. Addressing the compound's inherent poor aqueous solubility, this document outlines systematic approaches for its preparation for both in vitro and in vivo experimental models. Core sections include an in-depth analysis of the compound's physicochemical properties, strategic solvent selection, step-by-step protocols for creating stable stock solutions and final formulations, and robust analytical methods for concentration verification and stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary technical insights and practical methodologies to ensure reproducible and reliable experimental outcomes.

Introduction: Understanding the Molecule

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone belongs to the dihydrochalcone subclass of flavonoids, which are known for a wide range of biological activities.[1] Structurally, it is related to other bioactive chalcones and dihydrochalcones that have demonstrated potential as antioxidants and acetylcholinesterase inhibitors.[2] Like many phenolic compounds, its utility in experimental systems is often hampered by low water solubility, which presents a significant challenge for formulation development.[1][3]

The primary objective of this guide is to provide a scientifically grounded framework for overcoming these solubility challenges, thereby enabling consistent and accurate investigation of the compound's biological effects. We will delve into the causality behind formulation choices, ensuring that each protocol is not merely a series of steps, but a self-validating system built on established principles of pharmaceutical science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is paramount for successful formulation. While specific quantitative solubility data is not extensively published, we can infer its behavior from structurally similar compounds and general principles governing flavonoids.

PropertyValue/InformationSource(s)
Molecular Formula C₁₇H₁₈O₅[4]
Molecular Weight 302.32 g/mol [4]
Appearance Expected to be a crystalline solid[5]
General Solubility Poorly soluble in water; soluble in organic solvents[1][3]
pKa The phenolic hydroxyl groups confer weak acidic properties.-

Formulation Strategies: From Stock to Working Solution

The formulation process for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is a multi-step process that begins with the preparation of a high-concentration stock solution in an appropriate organic solvent, followed by dilution into an aqueous medium suitable for the specific experimental model.

Solvent Selection for Stock Solutions

The choice of solvent is critical and should be guided by the ability to dissolve the compound at a high concentration while being compatible with the downstream application.

SolventSuitability and Considerations
Dimethyl Sulfoxide (DMSO) Highly Recommended. DMSO is a powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds, including chalcones.[6] It is the preferred solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). For cell-based assays, the final concentration of DMSO should be kept low (ideally ≤0.1%, and not exceeding 0.5% v/v) to avoid cytotoxicity.[6]
Ethanol (EtOH) Recommended. Ethanol is another suitable solvent, though its solubilizing capacity for this compound may be lower than that of DMSO. It is often used in combination with other vehicles for in vivo studies.
Methanol (MeOH) Acceptable. Similar to ethanol, methanol can be used to prepare stock solutions. However, its higher volatility and potential for toxicity should be considered.
Acetone Limited Use. While some chalcones are soluble in acetone, its high volatility and potential for incompatibility with certain experimental systems limit its use.[5]
Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone in DMSO.

Materials:

  • 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (MW: 302.32 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing the Compound: Accurately weigh out 3.02 mg of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone and transfer it to a sterile amber vial.

  • Adding Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes, or until the solution becomes clear.

  • Sterilization (Optional): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile amber vial.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

In Vitro Formulation Protocols

A common challenge when working with poorly soluble compounds is their precipitation upon dilution into aqueous cell culture media.[6] The following protocols are designed to mitigate this issue.

Workflow for In Vitro Formulation

in_vitro_workflow start Start: Need for In Vitro Formulation stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO) start->stock intermediate Perform Serial Dilutions in DMSO (if necessary) stock->intermediate dilution Dilute into Pre-warmed Cell Culture Medium intermediate->dilution vortex Vortex Immediately and Vigorously dilution->vortex control Prepare Vehicle Control (Medium + same % DMSO) dilution->control Parallel Step incubation Add to Cells Promptly vortex->incubation

Caption: Workflow for preparing in vitro formulations.

Protocol for Preparing Working Solutions for Cell-Based Assays (e.g., MTT Assay)

This protocol provides a method for diluting the DMSO stock solution into cell culture medium for cytotoxicity or other cellular assays.

Materials:

  • 10 mM stock solution of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilutions (if needed): If a wide range of concentrations is being tested, it is advisable to first prepare intermediate dilutions of the stock solution in DMSO.

  • Final Dilution: To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Immediate Mixing: Immediately after adding the stock solution to the medium, vortex the tube vigorously for 10-15 seconds to ensure rapid and uniform dispersion, minimizing precipitation.

  • Application to Cells: Add the freshly prepared working solution to the cells in your assay plate without delay.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium and treating a set of cells with this solution.

In Vivo Formulation Strategies

Formulating 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone for in vivo studies requires careful consideration of the route of administration, dose, and animal welfare. The goal is to create a safe and stable vehicle that can effectively deliver the compound.

Considerations for In Vivo Vehicles
  • Toxicity: The chosen vehicle and any excipients must be non-toxic at the administered volume.

  • Stability: The compound must remain stable in the vehicle for the duration of the experiment.

  • Viscosity: The formulation should have a suitable viscosity for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

A common approach for poorly soluble compounds is to use a co-solvent system. For a related compound, 2',6'-dihydroxy-4'-methoxy dihydrochalcone, oral administration in mice has been reported at doses of 5, 15, and 30 mg/kg.[2]

Protocol for Oral Gavage Formulation in Mice

This protocol describes the preparation of a suspension for oral gavage in mice using a common co-solvent system.

Materials:

  • 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone powder

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl) or water

  • Sterile conical tubes

Procedure (Example for a 10 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume):

  • Calculate Required Amount:

    • Dose: 10 mg/kg

    • Mouse weight: 25 g = 0.025 kg

    • Total dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg

    • Dosing volume: 10 mL/kg * 0.025 kg = 0.25 mL

    • Required concentration: 0.25 mg / 0.25 mL = 1 mg/mL

  • Prepare the Vehicle: A common vehicle for oral administration is a mixture of EtOH:PEG400:Water (e.g., 10:30:60 v/v/v) with a small amount of a surfactant like Tween 80 (e.g., 0.5-2%).

  • Dissolution:

    • Weigh the required amount of the compound.

    • First, dissolve the compound in the ethanol portion of the vehicle.

    • Gradually add the PEG400 while vortexing.

    • Add the Tween 80.

    • Finally, add the saline or water dropwise while continuously vortexing to form a stable suspension or solution. Gentle warming (to no more than 40°C) may aid dissolution but should be used with caution to avoid degradation.

  • Administration: Administer the formulation via oral gavage using an appropriately sized gavage needle.[7]

Note: It is crucial to prepare a fresh formulation for each day of dosing and to always include a vehicle control group in the study.

Analytical Verification and Stability Assessment

To ensure the accuracy and reproducibility of experimental results, it is essential to verify the concentration of the prepared solutions and assess the stability of the compound under experimental conditions. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for this purpose.

HPLC-UV Method for Quantification

The following is a general HPLC-UV method that can be optimized for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or phosphoric acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Detection Wavelength Dihydrochalcones typically show UV absorbance maxima between 280-380 nm. The optimal wavelength should be determined by running a UV-Vis scan of the compound in the mobile phase. A wavelength of around 288 nm is a good starting point.
Protocol for a Forced Degradation Study

A forced degradation study is crucial for understanding the stability of the compound and for developing a stability-indicating analytical method.[8]

Objective: To assess the stability of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone under various stress conditions.

Procedure:

  • Prepare Solutions: Prepare solutions of the compound (e.g., 100 µg/mL) in an appropriate solvent mixture (e.g., acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV, comparing them to an unstressed control sample. The appearance of new peaks and a decrease in the area of the parent peak indicate degradation.

Stability Assessment Workflow

stability_workflow start Start: Stability Assessment prepare Prepare Compound Solution start->prepare stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prepare->stress hplc Analyze by HPLC-UV prepare->hplc Unstressed Control stress->hplc compare Compare Stressed vs. Unstressed Samples hplc->compare result Identify Degradation Products & Determine Stability Profile compare->result

Caption: Workflow for conducting a forced degradation study.

Conclusion

The successful formulation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone for experimental use hinges on a systematic approach that addresses its poor aqueous solubility. By utilizing appropriate organic solvents for stock solutions, employing careful dilution techniques for working solutions, and selecting suitable co-solvent systems for in vivo studies, researchers can achieve consistent and reliable formulations. The analytical methods outlined in this guide provide the necessary tools for verification and stability assessment, ensuring the integrity of experimental data. Adherence to these protocols will empower researchers to confidently investigate the pharmacological potential of this promising dihydrochalcone.

References

  • BenchChem. (2025). Navigating the Solubility Labyrinth of 2',6'-Dihydroxy-4,4'-dimethoxychalcone: A Technical Support Guide. BenchChem.
  • de Oliveira, M. R., et al. (2021). 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study. Current Topics in Medicinal Chemistry, 21(13), 1167-1185. Available at: [Link]

  • Torres, F. A., et al. (1998). Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis. Antimicrobial Agents and Chemotherapy, 42(10), 2494-2499. Available at: [Link]

  • ResearchGate. (n.d.). UV-VIS of 2,6-dimethoxy benzoquinone. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved February 7, 2026, from [Link]

  • Głód, D., et al. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 24(24), 4468. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation of flavonol glycosides extraced from Ginkgo biloba. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • Herrera-Meza, S., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. International Journal of Molecular Sciences, 24(3), 2588. Available at: [Link]

  • PubChem. (n.d.). 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone. Retrieved February 7, 2026, from [Link]

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • BenchChem. (2025). High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions. BenchChem.
  • University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved February 7, 2026, from [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Solubility of Flavonoids in Organic Solvents. Retrieved February 7, 2026, from [Link]

  • Chen, L., et al. (2022). Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin. Natural Product Research, 1-6. Available at: [Link]

  • European Medicines Agency. (n.d.). Formulation of poorly soluble compounds. Retrieved February 7, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for MTT Assay with 2',4'-dihydroxy-3',6'-dimethoxychalcone. BenchChem.
  • Schmalle, H. W., et al. (1990). Structure of 2',6'-dihydroxy-4,4'-dimethoxychalcone. Acta Crystallographica Section C: Crystal Structure Communications, 46(9), 1712-1715. Available at: [Link]

  • Gaviria, C. A., et al. (2023). Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone. Heliyon, 9(6), e16748. Available at: [Link]

  • González-Muñoz, A., et al. (2022). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Antioxidants, 11(3), 546. Available at: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved February 7, 2026, from [Link]

  • Virginia Tech IACUC. (2017). SOP: Mouse Oral Gavage.
  • MedCrave online. (2016). Forced Degradation Studies. Retrieved February 7, 2026, from [Link]

Sources

Application Note: High-Performance Antioxidant Profiling of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (Calomelanone)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical guide for the evaluation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (also known as Calomelanone ) as a potent antioxidant agent. Derived from medicinal sources such as Dracaena cochinchinensis (Dragon’s Blood) and Aspalathus linearis (Rooibos), this dihydrochalcone exhibits a unique structure-activity relationship (SAR) driven by its 2',6'-dihydroxy substitution pattern. This guide details physicochemical properties, mechanistic insights, and validated protocols for both chemical (DPPH/ABTS) and cellular (ROS inhibition) assays, designed to ensure reproducibility and scientific rigor in drug development workflows.

Physicochemical Profile & Stability

Understanding the physical behavior of Calomelanone is a prerequisite for successful assay design. The 2',6'-dihydroxy motif creates strong intramolecular hydrogen bonding with the carbonyl oxygen, enhancing stability but affecting solubility.

PropertySpecificationExperimental Note
IUPAC Name 3-(4-methoxy-2,6-dihydroxyphenyl)-1-(4-methoxyphenyl)propan-1-oneNote: Nomenclature varies; verify by structure.
CAS Number 35241-54-4 Primary identifier for procurement.
Molecular Formula C₁₇H₁₈O₅MW: 302.32 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (>10 mg/mL)Poorly soluble in water.
Stability Light-sensitive; oxidation-prone in basic pH.CRITICAL: Store stock solutions at -20°C in amber vials.
pKa (Predicted) ~7.8 (Phenolic OH)Assays must be buffered to pH < 7.4 to prevent auto-oxidation.

Mechanism of Action: The Structural Advantage

The antioxidant potency of Calomelanone is not merely a function of hydroxyl count but of specific positional effects.

  • Radical Scavenging (Direct): The hydroxyl groups at positions 2' and 6' on the A-ring act as hydrogen atom donors (HAT mechanism). The resulting phenoxy radical is stabilized by resonance and the intramolecular hydrogen bond with the carbonyl group, preventing rapid propagation of the radical chain.

  • Cellular Defense (Indirect): Dihydrochalcones are known electrophiles. They can modify Keap1 cysteine residues, preventing Nrf2 ubiquitination. Accumulated Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating Phase II enzymes like Heme Oxygenase-1 (HO-1).

Visualization: Mechanistic Pathway

Calomelanone_Mechanism cluster_0 Direct Action Compound Calomelanone (2',6'-diOH-4,4'-diOMe) ROS Reactive Oxygen Species (ROS) Compound->ROS Neutralizes Keap1 Keap1 (Sensor) Compound->Keap1 Electrophilic Modification Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE ARE (DNA Promoter) Nrf2->ARE Translocates & Binds Enzymes Phase II Enzymes (HO-1, NQO1) ARE->Enzymes Upregulates Enzymes->ROS Detoxifies Scavenging Direct Radical Scavenging (HAT)

Figure 1: Dual mechanism of action showing direct ROS neutralization and indirect activation of the Nrf2/ARE cytoprotective pathway.

Protocol A: Chemical Antioxidant Screening (DPPH & ABTS)

Objective: Quantify the intrinsic radical scavenging capacity (RSC) of Calomelanone independent of cellular metabolism.

Reagents
  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in absolute ethanol. Prepare fresh daily. Protect from light.

  • ABTS Stock: 7 mM ABTS + 2.45 mM potassium persulfate (incubate 12-16h in dark to generate radical cation). Dilute with ethanol to Abs ~0.70 at 734 nm before use.

  • Positive Control: Ascorbic Acid or Trolox.

Step-by-Step Methodology
  • Preparation of Standards:

    • Dissolve Calomelanone in DMSO to create a 10 mM stock.

    • Prepare serial dilutions in ethanol (not buffer, to avoid precipitation) ranging from 1 µM to 200 µM.

  • Assay Reaction (96-well plate format):

    • Sample: Add 20 µL of Calomelanone dilution.

    • Reagent: Add 180 µL of DPPH or ABTS working solution.

    • Blank: 20 µL Ethanol + 180 µL Reagent.

    • Control: 20 µL Calomelanone + 180 µL Ethanol (to subtract compound color interference).

  • Incubation:

    • Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement:

    • Read Absorbance at 517 nm (DPPH) or 734 nm (ABTS) .

  • Calculation:

    • Plot % Inhibition vs. Concentration (log scale) to determine IC₅₀.

Expert Tip: Calomelanone is lipophilic. If turbidity occurs upon adding the reagent, switch the solvent system to 50:50 Ethanol:DMSO, but ensure the blank matches this composition.

Protocol B: Cellular Antioxidant Activity (CAA)

Objective: Validate biological efficacy by measuring the inhibition of intracellular Reactive Oxygen Species (ROS) induced by oxidative stress (e.g., H₂O₂ or LPS).

Experimental Model
  • Cell Line: RAW 264.7 (Macrophages) or LNCaP (Prostate).

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

Workflow Diagram

Cellular_Assay Step1 1. Cell Seeding (1x10^5 cells/well) Overnight Incubation Step2 2. Pre-treatment Add Calomelanone (1-50 µM) for 24h Step1->Step2 Step3 3. Probe Loading Add DCFH-DA (10 µM) Incubate 30 min Step2->Step3 Step4 4. Stress Induction Add H2O2 (500 µM) or LPS Incubate 1-4h Step3->Step4 Step5 5. Measurement Fluorescence Microplate Reader Ex: 485nm / Em: 535nm Step4->Step5

Figure 2: Step-by-step workflow for the DCFH-DA cellular antioxidant assay.

Detailed Protocol
  • Seeding: Plate RAW 264.7 cells in a black-walled, clear-bottom 96-well plate at

    
     cells/mL. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Remove media. Wash with PBS.

    • Add fresh media containing Calomelanone (1, 5, 10, 25, 50 µM). Include a DMSO vehicle control (< 0.1%).

    • Incubate for 12–24 hours.

  • Probe Loading:

    • Remove treatment media. Wash with PBS.

    • Add 10 µM DCFH-DA in serum-free media. Incubate for 30 minutes in the dark.

    • Crucial: Wash cells 2x with PBS to remove extracellular DCFH-DA (prevents high background).

  • Stress Induction:

    • Add 500 µM H₂O₂ (or 1 µg/mL LPS) in serum-free media.

    • Read fluorescence immediately (Kinetic Mode) or after 1 hour (Endpoint).

  • Quantification:

    • Normalize fluorescence intensity relative to the "Stress Only" control (set as 100% ROS).

    • Significant reduction in fluorescence indicates antioxidant protection.

Isolation & Purification Note

For researchers requiring endogenous material, Calomelanone can be isolated from Dracaena cochinchinensis resin.

  • Extraction: 95% Ethanol reflux of powdered resin.

  • Partition: Suspend extract in water; partition with Ethyl Acetate.

  • Purification: Silica gel chromatography (Petroleum Ether:Ethyl Acetate gradient).

  • Final Polish: Semi-preparative HPLC (C18 column, MeOH:H₂O gradient).

  • Verification: ¹H-NMR (DMSO-d₆) should show two singlets for methoxy groups (~3.8 ppm) and characteristic aromatic signals for the chalcone A and B rings.

References

  • Anticancer and Antioxidant Mechanisms of Calomelanone: Source:ResearchGate / PubMed Title: "Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells" Context: Identifies 2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone (Calomelanone) as a potent agent enhancing TRAIL-induced apoptosis and exhibiting cytotoxicity in LNCaP cells. Link:

  • Chemical Identification and CAS Verification: Source:ChemFaces / PubChem Title: "2',6'-Dihydroxy 4',4-dimethoxydihydrochalcone Datasheet" Context: Confirms CAS 35241-54-4 and structural identity.[1] Link:

  • Source Material (Dracaena) and Activity: Source:MDPI (Plants) Title: "Phytochemistry and Pharmacological Activities of Dracaena cinnabari Resin" Context: Describes the rich dihydrochalcone content in Dragon's Blood resin and their general antioxidant properties. Link:

  • General Dihydrochalcone Antioxidant SAR: Source:Journal of Agricultural and Food Chemistry Title: "Dihydrochalcones: Evaluation as Novel Radical Scavenging Antioxidants" Context: Establishes the 2'-OH group as an essential pharmacophore for radical scavenging in this chemical class. Link:

Sources

Troubleshooting & Optimization

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of its precipitation in cell culture media. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to ensure the successful application of this compound in your experiments.

Understanding the Challenge: The Science of Precipitation

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is a promising natural product with various biological activities.[1][2] However, its hydrophobic nature presents a significant hurdle in aqueous environments like cell culture media, often leading to precipitation. This phenomenon can compromise experimental results by reducing the effective concentration of the compound and potentially inducing cellular stress or toxicity unrelated to its intended biological activity.

The precipitation of this dihydrochalcone is governed by a complex interplay of its physicochemical properties and the intricate composition of the cell culture medium. Key factors include:

  • Limited Aqueous Solubility: As a hydrophobic molecule, 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone has inherently low solubility in water-based solutions.[3]

  • "Salting Out" Effect: Cell culture media are rich in salts, which can decrease the solubility of hydrophobic compounds by competing for water molecules.[4]

  • pH and Temperature Sensitivity: Changes in the pH or temperature of the medium can alter the ionization state and solubility of the compound.[4]

  • Interaction with Media Components: Proteins, particularly albumin in fetal bovine serum (FBS), can bind to hydrophobic compounds, affecting their availability and solubility.[5][6] While this binding can sometimes enhance solubility, it can also lead to aggregation and precipitation under certain conditions.

This guide will equip you with the knowledge and techniques to mitigate these challenges and maintain the integrity of your experiments.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter with 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone precipitation.

Question 1: I dissolved the compound in DMSO, but it precipitates immediately upon addition to my cell culture medium. What's happening and how can I fix it?

Answer: This is a classic issue of a hydrophobic compound crashing out of solution when transferred from a highly soluble organic solvent (DMSO) to an aqueous environment.[7][8] The abrupt change in solvent polarity causes the compound to aggregate and precipitate.

Immediate Solutions:

  • Reduce the Final DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your culture medium, and ideally below 0.1%.[7]

  • Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution. First, dilute your DMSO stock in a small volume of pre-warmed complete medium, vortexing gently, and then add this intermediate dilution to your final culture volume.[8] This gradual change in solvent environment can prevent abrupt precipitation.

  • Increase the Volume of the Intermediate Dilution: When making the intermediate dilution, use a larger volume of media to further buffer the solvent shock.

Experimental Protocol: Optimized Dilution of a Hydrophobic Compound

  • Prepare Stock Solution: Dissolve 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Ensure it is fully dissolved.

  • Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Create Intermediate Dilution: In a sterile microcentrifuge tube, add a volume of the pre-warmed medium that is at least 10-20 times the volume of your DMSO stock to be added.

  • Add Compound to Media: While gently vortexing the tube of pre-warmed media, slowly add the required volume of the DMSO stock solution drop-wise.

  • Incubate and Mix: Incubate the intermediate dilution at 37°C for 5-10 minutes, mixing gently periodically.

  • Final Dilution: Add the intermediate dilution to your main cell culture vessel to achieve the desired final concentration of the compound.

Question 2: My compound seems to be precipitating over time in the incubator. What could be the cause?

Answer: Delayed precipitation can be due to several factors related to the stability of the compound in the complex environment of the cell culture medium over time.

Potential Causes and Solutions:

  • Temperature Fluctuations: Repeated removal of culture plates from the incubator can cause temperature shifts, promoting precipitation. Minimize the time your cultures are outside the incubator.[4]

  • Evaporation: Improperly sealed plates or flasks can lead to evaporation of the medium, increasing the concentration of salts and the compound, which can lead to precipitation.[4] Ensure a humidified environment in the incubator and use well-sealed culture vessels.

  • Metabolic Activity of Cells: As cells metabolize, they can alter the pH of the medium. A decrease in pH can affect the solubility of your compound. Monitor the color of the phenol red indicator in your medium; a change to yellow indicates acidification. Consider using a buffered medium like HEPES-buffered medium if pH stability is a concern.

  • Interaction with Serum Proteins: Over time, interactions with serum proteins can lead to the formation of insoluble complexes.[5]

    • Reduce Serum Concentration: If your cell line permits, try reducing the percentage of FBS in your culture medium.

    • Use Serum-Free Medium: If compatible with your cells, transitioning to a serum-free medium can eliminate this variable.

Question 3: I see a fine, crystalline precipitate under the microscope. Is this the compound or something else?

Answer: While it is likely your compound, other components of the cell culture medium can also precipitate.[9]

Troubleshooting Steps:

  • Control Wells: Always include control wells with the same concentration of DMSO (vehicle control) but without the compound. If you see precipitation in the vehicle control, the issue may be with the medium or the DMSO itself.

  • Media-Only Control: Incubate a plate with only cell culture medium (and the same final DMSO concentration) to see if any precipitation occurs in the absence of cells. This can help identify if the precipitation is due to an inherent instability of the medium under your experimental conditions.

  • Solubility Test: Before your main experiment, perform a small-scale solubility test. Prepare your final concentration of the compound in the complete medium and observe it in a sterile tube at 37°C for the duration of your planned experiment. This can help predict potential precipitation issues.

Data Presentation: Solubility Quick-Check Table

ConditionObservation (after 24h at 37°C)
Complete Medium + Compound(e.g., Clear, Hazy, Precipitate)
Complete Medium + Vehicle (DMSO)(e.g., Clear)
Basal Medium (no serum) + Compound(e.g., Clear, Hazy, Precipitate)

This simple table can help you quickly identify the contribution of serum to the precipitation.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent instead of DMSO?

A1: Yes, other organic solvents like ethanol can be used. However, you must determine the optimal solvent for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone and ensure its compatibility with your cell line, keeping the final concentration low to avoid toxicity. Always run a vehicle control with the chosen solvent.

Q2: Would using a formulation aid like cyclodextrin help?

A2: Yes, formulation strategies using excipients like cyclodextrins can enhance the solubility of hydrophobic compounds. These molecules can encapsulate the hydrophobic compound, increasing its aqueous solubility. However, you must validate that the cyclodextrin itself does not have any unintended biological effects in your experimental system.

Q3: How can I confirm that the precipitate is indeed my compound?

A3: While visually confirming under a microscope is a good first step, definitive identification would require analytical techniques. You could potentially collect the precipitate by centrifugation, wash it, and analyze it using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry, though this is often not practical for routine cell culture experiments.

Q4: Can sonication help to redissolve the precipitate?

A4: Sonication can sometimes help to break up aggregates and transiently redissolve a precipitate.[8] However, this is often a temporary solution, and the compound may precipitate again over time. It can be a useful technique during the preparation of the intermediate dilution step.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting precipitation issues with 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

TroubleshootingWorkflow Start Precipitation Observed InitialCheck Immediate or Delayed Precipitation? Start->InitialCheck Immediate Immediate Precipitation InitialCheck->Immediate Immediate Delayed Delayed Precipitation InitialCheck->Delayed Delayed SolventShock Suspect Solvent Shock Immediate->SolventShock MediaInstability Suspect Media Instability Delayed->MediaInstability OptimizeDilution Optimize Dilution Protocol (Serial Dilution, Pre-warmed Media) SolventShock->OptimizeDilution CheckDMSO Final DMSO Conc. < 0.5%? OptimizeDilution->CheckDMSO Success Precipitation Resolved CheckDMSO->Success Yes FurtherTroubleshooting Consider Formulation Aids (e.g., Cyclodextrins) CheckDMSO->FurtherTroubleshooting No CheckControls Check Vehicle & Media-Only Controls MediaInstability->CheckControls SerumInteraction Serum Interaction? CheckControls->SerumInteraction ReduceSerum Reduce Serum Concentration SerumInteraction->ReduceSerum Yes pH_Temp pH or Temperature Shift? SerumInteraction->pH_Temp No ReduceSerum->Success MonitorCulture Monitor pH & Minimize Temp. Fluctuations pH_Temp->MonitorCulture Yes pH_Temp->FurtherTroubleshooting No MonitorCulture->Success

Caption: A flowchart for troubleshooting precipitation.

Chemical Principles of Precipitation

The following diagram illustrates the key factors contributing to the precipitation of a hydrophobic compound in cell culture media.

PrecipitationPrinciples cluster_solution In Solution (Stable) cluster_precipitate Precipitated (Unstable) Compound_Soluble Hydrophobic Compound (Solvated) Compound_Precipitate Compound Aggregate (Precipitate) Compound_Soluble->Compound_Precipitate Solubilization Strategies (e.g., Optimized Dilution, Formulation Aids) Factors Precipitation Drivers Factors->Compound_Precipitate Induces Solvent_Shock Solvent Shock (High DMSO -> Aqueous) Salting_Out High Salt Concentration pH_Shift pH/Temp Changes Protein_Binding Serum Protein Interaction

Caption: Factors influencing compound precipitation.

References

  • 2',6'-Dihydroxy-4'-methoxydihydrochalcone | C16H16O4 | CID 169676 - PubChem. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169676, 2',6'-Dihydroxy-4'-methoxydihydrochalcone. Retrieved from [Link]

  • Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - MDPI. (2023). MDPI. Retrieved from [Link]

  • Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. (2021). Springer. Retrieved from [Link]

  • Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone - ResearchGate. (2020). ResearchGate. Retrieved from [Link]

  • Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - NIH. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • 2′, 6′-dihydroxy-4′- methoxychalcone | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure of 2',6'-dihydroxy-4,4'-dimethoxychalcone - PubMed. (1990). National Center for Biotechnology Information. Retrieved from [Link]

  • Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed. (1997). National Center for Biotechnology Information. Retrieved from [Link]

  • 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone | C17H18O5 | CID 10424988 - PubChem. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10424988, 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone. Retrieved from [Link]

  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Improving protein solubility and activity by introducing small peptide tags designed with machine learning models - PMC. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • In vitro methods to assess drug precipitation - ResearchGate. (2010). ResearchGate. Retrieved from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC - NIH. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - ResearchGate. (2012). ResearchGate. Retrieved from [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation - MDPI. (2023). MDPI. Retrieved from [Link]

  • What is this 'cloud' that appears around my cell aggregates during drug toxicity tests? (2019). ResearchGate. Retrieved from [Link]

  • Structural and Functional Modifications of Hazelnut Proteins Induced by Atmospheric Cold Plasma - MDPI. (2024). MDPI. Retrieved from [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024). Procell. Retrieved from [Link]

  • In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY) | bioRxiv. (2023). bioRxiv. Retrieved from [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? | ResearchGate. (2014). ResearchGate. Retrieved from [Link]

  • Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation - PMC - PubMed Central. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International. Retrieved from [Link]

  • Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PubMed Central. (2007). National Center for Biotechnology Information. Retrieved from [Link]

  • Top Tips for Troubleshooting In Vitro Transcription - Bitesize Bio. (2022). Bitesize Bio. Retrieved from [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. (2021). Reddit. Retrieved from [Link]

  • In Vitro Methods to Assess Drug Precipitation - PubMed. (2010). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (2014). ResearchGate. Retrieved from [Link]

Sources

Improving yield of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Bulletin: Yield Optimization for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Executive Summary & Mechanistic Insight

The synthesis of 2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone (Target Molecule) presents a classic "polyphenol paradox": the electron-rich rings required for bioactivity create significant instability during synthesis.

The synthesis generally proceeds via a Claisen-Schmidt condensation to form the chalcone intermediate, followed by selective hydrogenation .

The Yield Traps (Why your yield is low):

  • The "Oxy-Michael" Trap (Cyclization): The 2',6'-dihydroxy substitution pattern on the A-ring positions a hydroxyl group perfectly to attack the

    
    -carbon of the chalcone. Under basic conditions or slow hydrogenation, this irreversibly forms the isomeric flavanone , reducing dihydrochalcone yield.
    
  • Over-Reduction: Standard hydrogenation (

    
    , Pd/C) often reduces the ketone carbonyl to an alcohol (1,3-diarylpropan-1-ol) due to the lack of selectivity, especially given the electron-donating methoxy groups.
    
  • Solubility Issues: The 4,4'-dimethoxy motif creates a rigid, lipophilic planar structure that precipitates prematurely in standard alcoholic solvents, trapping unreacted starting materials.

This guide replaces standard textbook protocols with a Sonochemical Claisen-Schmidt and a Transfer Hydrogenation workflow to bypass these traps.

Reaction Pathway Visualization

The following diagram illustrates the optimized pathway (Green) versus the common failure modes (Red).

G Start Starting Materials (2',6'-diOH-4'-OMe-Acetophenone + Anisaldehyde) Chalcone Chalcone Intermediate (Unstable to Base) Start->Chalcone Step 1: Ultrasound/KOH (Fast Kinetics) Target TARGET: Dihydrochalcone Chalcone->Target Step 2: CTH (FCOOH/Pd-C) (Kinetic Control) Flavanone SIDE PRODUCT: Flavanone (Cyclization) Chalcone->Flavanone Slow H2 or High pH Alcohol SIDE PRODUCT: Diarylpropanol (Over-reduction) Target->Alcohol Prolonged H2 exposure

Caption: Figure 1. Kinetic control strategy. The green path utilizes Catalytic Transfer Hydrogenation (CTH) to intercept the chalcone before it cyclizes to flavanone.

Phase 1: The Chalcone Synthesis (Claisen-Schmidt)[1][2][3]

Objective: Maximize conversion of 2',6'-dihydroxy-4'-methoxyacetophenone and 4-methoxybenzaldehyde to the chalcone while suppressing resinification.

The Protocol: Ultrasound-Assisted Condensation Rationale: The 2' and 6' hydroxyls form strong intramolecular hydrogen bonds with the carbonyl oxygen, making the acetophenone methyl group less acidic (harder to deprotonate). Ultrasound breaks up aggregates and accelerates the deprotonation without requiring excessive heat that causes polymerization.

Materials:

  • Ketone: 2',6'-dihydroxy-4'-methoxyacetophenone (1.0 eq)

  • Aldehyde: 4-methoxybenzaldehyde (1.1 eq)

  • Base:

    
     (Barium Hydroxide) or 50% KOH (aq).
    
  • Solvent: Ethanol (Absolute).

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of Ketone and 11 mmol of Aldehyde in 15 mL Ethanol.

  • Catalyst Addition: Add 10 mmol of

    
     (solid). Note: Barium hydroxide is preferred over KOH for sensitive polyphenols as it often precipitates the chalcone salt, protecting it from side reactions.
    
  • Sonication: Place the flask in an ultrasonic bath at 30–40°C for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the mixture into ice-water (100 mL) containing dilute HCl (pH 3-4). Crucial: Acidification breaks the phenoxide salt and precipitates the free phenol chalcone.

  • Isolation: Filter the yellow/orange precipitate. Wash with cold water. Recrystallize from Ethanol.[1]

Troubleshooting Guide: Phase 1

SymptomProbable CauseCorrective Action
Low Yield (<40%) "Aldol Reversal"The reaction is reversible. Ensure you pour into Ice-Acid immediately. Do not let the equilibrium shift back during workup.
Gummy/Sticky Solid Polymerization of AldehydeReaction temperature was too high (>50°C). Use an ice bath during sonication if the bath gets hot.
Starting Material Remains Intramolecular H-BondingThe 2',6'-OH groups are stabilizing the ketone. Increase base concentration to 2.0 eq or switch to KOH/MeOH for stronger basicity (but higher risk of side reactions).

Phase 2: Selective Reduction (The Critical Step)

Objective: Reduce the


-double bond without touching the carbonyl and without allowing cyclization to the flavanone.

The Protocol: Catalytic Transfer Hydrogenation (CTH) Rationale: Traditional


 gas balloons are risky here. The reaction is often too slow (allowing cyclization) or too aggressive (reducing the ketone). Ammonium Formate  with Pd/C releases hydrogen in situ on the catalyst surface. This method is highly selective for C=C bonds in conjugated systems and operates at neutral pH, preventing base-catalyzed cyclization.

Materials:

  • Substrate: Chalcone from Phase 1 (1.0 eq).

  • Hydrogen Donor: Ammonium Formate (5.0 eq).

  • Catalyst: 10% Pd/C (10 wt% of substrate mass).

  • Solvent: Methanol (Dry).

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the Chalcone in Methanol. Nitrogen sparge for 5 mins to remove oxygen.

  • Addition: Add 10% Pd/C carefully (under

    
     flow to prevent ignition). Then add Ammonium Formate solid in one portion.
    
  • Reflux: Heat to mild reflux (65°C). The reaction will evolve

    
     and 
    
    
    
    (ensure venting).
  • Monitoring: Check TLC every 15 minutes. The yellow chalcone spot will disappear; the dihydrochalcone is usually colorless or pale cream and runs slightly higher or lower depending on the system.

  • Termination: Once the yellow color vanishes (usually < 45 mins), stop immediately .

  • Workup: Filter hot through Celite to remove Pd/C. Evaporate solvent.

  • Purification: Recrystallize from Methanol/Water.

Troubleshooting Guide: Phase 2

SymptomProbable CauseCorrective Action
Product is a Flavanone Slow Reaction / Basic pHIf the reaction takes >2 hours, the chalcone cyclizes. Switch to CTH method (faster). Ensure solvent is dry.
Product is an Alcohol Over-reductionYou let the reaction run too long. The C=C reduces first, then the C=O. Stop the reaction immediately when the yellow color disappears.
Incomplete Conversion Poisoned CatalystSulfur traces from reagents can poison Pd. Use high-quality reagents. Increase Ammonium Formate to 10 eq.

Analytical Validation

Expected NMR Signatures for 2',6'-dihydroxy-4,4'-dimethoxydihydrochalcone:

  • Absence of Double Bond: You must ensure the disappearance of the characteristic chalcone doublets (

    
     Hz) in the 7.5–8.0 ppm region.
    
  • Appearance of Ethylene Bridge: Look for two triplets (or multiplets) around

    
     2.8–3.0 ppm (2H) and 
    
    
    
    3.2–3.4 ppm (2H), corresponding to the
    
    
    and
    
    
    protons of the propanone chain.
  • Chelated OH: A sharp singlet downfield (

    
     ppm) indicates the 2'/6'-OH hydrogen-bonded to the carbonyl, confirming the ring A integrity.
    

References

  • Mechanochemical Synthesis: The use of ball-milling and ultrasound for chalcone synthesis significantly improves yield and reduces reaction time compared to solution-phase methods.

    • Source:

  • Catalytic Transfer Hydrogenation: Pd/C with Ammonium Formate is established as a selective method for reducing chalcones to dihydrochalcones without affecting the carbonyl group.

    • Source:

  • Cyclization Side Reactions: 2'-hydroxychalcones are prone to oxidative cyclization to flavones or isomerisation to flavanones under basic or slow reaction conditions.

    • Source:

  • General Dihydrochalcone Properties: Structural data and biological relevance of 2',6'-dihydroxy-4'-methoxydihydrochalcone deriv

    • Source:

Sources

Technical Support Center: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the forced degradation (stress testing) of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone . It is designed for analytical scientists and formulation chemists operating under ICH Q1A(R2) and Q1B environments.

Status: Operational Role: Senior Application Scientist Scope: Forced Degradation / Stress Testing / Troubleshooting

Introduction & Molecule Profile[1][2][3]

Compound: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone Class: Dihydrochalcone (Flavonoid derivative) Critical Structural Features: [1][2]

  • Saturated Linker: unlike chalcones, the C2-C3 bridge is saturated (single bond). This reduces susceptibility to direct photo-isomerization (cis-trans) but alters the UV absorption profile.

  • 2',6'-Dihydroxy Substitution: This resorcinol-like moiety on Ring A makes the molecule highly electron-rich and exceptionally prone to oxidation (quinone formation) and electrophilic attack .

  • Methoxy Groups (4, 4'): Generally stable, but can affect the electron density of the rings.

Experimental Protocol Design (Module 1)

User Query: I need to set up a stress testing protocol that complies with ICH Q1A(R2) but is specific to this dihydrochalcone. What conditions do you recommend?

Technical Response: Do not use a generic "small molecule" template. This compound's phenolic nature requires specific attention to oxidative and pH-dependent pathways.

Recommended Stress Conditions[6][7]
Stress TypeConditionDurationTarget DegradationRationale
Acid Hydrolysis 0.1 N HCl, 60°C1-7 Days5-20%Tests stability of the ether (methoxy) linkages and potential acid-catalyzed cleavage.
Base Hydrolysis 0.1 N NaOH, Ambient2-24 Hours5-20%Critical: The 2',6'-diOH protons are acidic. Base exposure forms phenolate ions, leading to rapid oxidative polymerization (browning) or retro-aldol cleavage.
Oxidation 3% H₂O₂, Ambient1-24 Hours5-20%Simulates oxidative stress. Expect quinone formation on Ring A.
Thermal 60°C - 80°C (Solid/Soln)7-14 Days<10%Assesses thermal stability of the crystal lattice (solid) or hydrolysis (solution).
Photolytic 1.2M lux hours (VIS) / 200 Wh/m² (UV)Per ICH Q1BVariableTests radical formation. Note: Saturated linker reduces direct isomerization risk compared to chalcones.
Workflow Visualization

The following diagram outlines the logical flow for executing this study, emphasizing the "Quench" step which is critical for this pH-sensitive molecule.

ForcedDegradationWorkflow cluster_Stress Stress Conditions Start Sample Preparation (1 mg/mL in MeOH/H2O) Acid Acid (HCl) Start->Acid Base Base (NaOH) Start->Base Ox Oxidation (H2O2) Start->Ox Photo Photo (UV/VIS) Start->Photo Quench Neutralization / Quenching (CRITICAL STEP) Acid->Quench Neutralize w/ NaOH Base->Quench Neutralize w/ HCl (Prevent Polymerization) Ox->Quench Catalase/Na2SO3 Analyze HPLC/UPLC Analysis (PDA + MS) Photo->Analyze Direct Quench->Analyze

Caption: Standardized workflow for dihydrochalcone stress testing. Note the emphasis on quenching base samples immediately to prevent uncontrolled polymerization.

Troubleshooting & FAQs (Module 2)

Issue 1: "My base degradation samples turned dark brown/black and mass balance is failing."

Diagnosis: Oxidative Polymerization. Mechanism: In alkaline conditions (pH > 10), the phenolic hydroxyl groups at 2' and 6' deprotonate. The resulting phenolate ion is highly susceptible to oxidation by dissolved oxygen. This leads to the formation of quinones , which then polymerize into insoluble melanin-like pigments (the dark color). These polymers often precipitate or are retained permanently on the HPLC column, leading to low recovery (mass balance failure).

Troubleshooting Steps:

  • Degas Solvents: Ensure your stress media (NaOH) is thoroughly degassed to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the base stress test under Nitrogen or Argon purging.

  • Quenching: Quench with acid immediately after the time point. Do not let the sample sit in the autosampler at high pH.

  • Co-solvent: If precipitation occurs, add a stronger solvent (THF or DMSO) before injection to redissolve oligomers, though high MW polymers may still be lost.

Issue 2: "I see a new peak in the peroxide sample that co-elutes with the main peak."

Diagnosis: Hydroxylated By-products or Quinones. Mechanism: Hydrogen peroxide generates hydroxyl radicals. These can attack the electron-rich Ring A (2',6'-diOH), potentially adding another -OH group or oxidizing the ring to a quinone. These structures are very similar in polarity to the parent.

Troubleshooting Steps:

  • Check Peak Purity: Use a Diode Array Detector (DAD) to check the UV spectrum at the leading and tailing edges of the main peak. Quinones typically have a bathochromic shift (red shift) compared to the parent.

  • Change Selectivity: Switch from a C18 column to a Phenyl-Hexyl column. The pi-pi interactions in the Phenyl-Hexyl phase provide better separation for aromatic oxidation products compared to hydrophobic interaction alone.

  • Gradient Adjustment: Flatten the gradient slope around the retention time of the main peak (isocratic hold) to improve resolution.

Issue 3: "Are the degradation products the same as the unsaturated chalcone?"

Diagnosis: Mechanistic Confusion. Clarification: No. The unsaturated chalcone (with a C=C double bond) degrades primarily via cyclization to flavanones or dimerization (truxillic acid type derivatives) under light. Your molecule is a dihydrochalcone (saturated C-C bond).

  • It does NOT cyclize to flavanones as easily because it lacks the double bond required for the direct Michael addition mechanism usually cited for chalcones.

  • Primary Pathway: Cleavage of the alkyl bridge or oxidation of the aromatic rings.

Analytical Method Optimization (Module 3)

User Query: My HPLC baseline is noisy, and peak shapes are tailing for the parent compound.

Technical Response: Dihydrochalcones with free phenolic groups are sensitive to mobile phase pH and metal impurities.

ParameterRecommendationReason
Mobile Phase pH Acidic (pH 2.0 - 3.0) Keeps the 2',6'-hydroxyls protonated. Ionized phenols (phenolate) interact strongly with silica silanols, causing tailing. Use Formic Acid (0.1%) or Phosphoric Acid.
Column Choice C18 (End-capped) or Phenyl-Hexyl High surface coverage C18 prevents silanol interaction. Phenyl-Hexyl offers alternative selectivity for aromatic degradants.
Wavelength 280 nm & 320 nm 280 nm is generic for aromatics. 320 nm is specific to the B-ring absorption band (Band I) of flavonoids/chalcones.
Sample Diluent Initial Mobile Phase Matching the diluent to the starting gradient prevents "solvent effects" (peak distortion/splitting).
Mass Balance Logic Tree

Use this logic flow when your total assay (Parent + Degradants) < 95%.

MassBalance Start Mass Balance < 95% Check1 Check Visual Appearance Start->Check1 Precip Precipitation/Turbidity? Check1->Precip Color Color Change (Darkening)? Check1->Color Precip_Yes Insoluble Polymer/Oligomer Action: Add THF/DMSO Precip->Precip_Yes Yes No_Issue Volatile Degradants? Action: Check GC-MS Precip->No_Issue No Color_Yes Chromophoric Change (UV response factor changed) Action: Use CAD/ELSD detector Color->Color_Yes Yes Color->No_Issue No

Caption: Decision tree for troubleshooting low mass balance in forced degradation studies.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] International Conference on Harmonisation.[5][3] Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation.[5][3] Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[6][4] Advanced Drug Delivery Reviews, 59(1), 59-96. (Context: General strategies for mass balance and degradation logic).

  • Marais, J. P. J., et al. (2000). Stereochemistry of the conversion of dihydrochalcones to flavanones. Phytochemistry.[7][8][9] (Context: Clarification on the specific conditions required for dihydrochalcone cyclization vs chalcones).

Sources

Minimizing DMSO toxicity in 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone. This resource is designed to provide practical solutions to common challenges encountered during in vitro experimentation, with a primary focus on mitigating the confounding effects of Dimethyl Sulfoxide (DMSO), the most common solvent for this compound. Our goal is to ensure the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone difficult to dissolve in aqueous buffers?

A: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is a lipophilic, or fat-soluble, molecule.[1] Its chemical structure lends it poor solubility in water-based solutions like cell culture media or phosphate-buffered saline (PBS). This is a common characteristic for many chalcones and requires the use of an organic solvent to create a usable stock solution.[1]

Q2: What is the recommended solvent for creating a stock solution of this chalcone?

A: Dimethyl sulfoxide (DMSO) is the most widely recommended and effective solvent for preparing high-concentration stock solutions of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone due to its power as a polar aprotic solvent.[1]

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?

A: This is a classic issue known as "precipitation upon dilution." It occurs because the final concentration of DMSO in your aqueous medium is too low to maintain the solubility of the hydrophobic chalcone. The compound effectively "crashes out" of the solution. Our troubleshooting guide below provides detailed strategies to prevent this.[2][3]

Q4: What is the maximum concentration of DMSO that is considered safe for cell-based assays?

A: There is no single universal concentration, as tolerance to DMSO is highly cell-type dependent. However, a widely accepted rule of thumb is to keep the final concentration at or below 0.1% (v/v) for most cell lines, especially for long-term exposure.[4][5] Some robust, immortalized cell lines may tolerate up to 0.5% for short-term assays, but primary cells and stem cells are often much more sensitive.[5][6] It is imperative to determine the specific tolerance of your cell line experimentally.[7]

Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Both Compound-Treated and Vehicle Control Groups

Question: I'm observing significant cell death not only in the wells treated with my chalcone but also in my vehicle control wells (containing only DMSO). What is the likely cause and how do I fix it?

Answer: This observation strongly indicates that the final DMSO concentration is toxic to your specific cell line. Cell sensitivity to DMSO varies significantly, and what is safe for one line can be lethal to another.[7] The primary mechanism of DMSO-induced cytotoxicity at high concentrations involves the disruption of the cell membrane's phospholipid bilayer, leading to pore formation, increased permeability, and eventual apoptosis or necrosis.[6][8]

Causality & Solution Workflow:

  • Verify Dilution Calculations: Meticulously double-check all calculations used to dilute your DMSO stock solution into the final culture medium. A simple decimal error is a common source of this problem.

  • Establish the Maximum Tolerated Concentration (MTC): You must empirically determine the MTC of DMSO for your specific cell line and assay duration. This is a critical, self-validating step.

  • Cell Seeding: Plate your cells at the same density you would use for your actual experiment. Allow them to adhere and recover for 24 hours.

  • Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A typical range would be: 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (medium only) control.

  • Treatment: Replace the medium in your cell plates with the prepared DMSO dilutions. Ensure you have triplicate wells for each concentration.

  • Incubation: Incubate the plates for the same duration as your planned chalcone experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a reliable cell viability assay (e.g., MTT, MTS, or a live/dead fluorescent stain) to quantify the percentage of viable cells at each DMSO concentration relative to the 0% control.

  • Analysis: The MTC is the highest concentration of DMSO that does not cause a significant (e.g., >10%) reduction in cell viability. This is the upper limit you should not exceed in your experiments.

Issue 2: Compound Precipitation in Culture Medium During Dilution

Question: My 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone stock in DMSO is clear, but a white precipitate forms as soon as I add it to my media. How can I prevent this and ensure my cells are exposed to the intended concentration?

Answer: This is a solubility issue. The chalcone is soluble in 100% DMSO but not in the largely aqueous environment of your cell culture medium. The key is to manage the transition from the organic solvent to the aqueous phase carefully.

Recommended Strategies:

  • Stepwise Dilution: Avoid adding a highly concentrated DMSO stock directly into the full volume of medium. Instead, perform one or more intermediate serial dilutions in culture medium.[4] This gradual reduction in DMSO concentration helps keep the compound in solution.

  • Pre-warm the Medium: Always add your DMSO stock to culture medium that has been pre-warmed to 37°C. Increased temperature can modestly improve the solubility and dissolution rate.[4]

  • Rapid Dispersion: When adding the DMSO stock to the medium, do so dropwise while gently vortexing or swirling the medium.[9] This ensures immediate and even dispersion, preventing localized high concentrations of the compound that can initiate precipitation.

  • Lower the Stock Concentration: If precipitation persists, remake your stock solution at a lower concentration (e.g., 10 mM instead of 100 mM). This requires adding a larger volume to the medium to achieve the same final concentration, but the lower starting concentration can prevent it from crashing out of solution.[2]

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution stock 1. Weigh Chalcone & Dissolve in 100% DMSO (e.g., 50 mM Stock) aliquot 2. Aliquot & Store at -80°C Protected from Light stock->aliquot thaw 3. Thaw One Aliquot dilute 5. Add Stock Dropwise to Warmed Medium While Vortexing thaw->dilute warm_media 4. Pre-warm Culture Medium to 37°C warm_media->dilute final 6. Use Immediately in Cell Culture dilute->final

Caption: Workflow for preparing and diluting chalcone-DMSO stock solutions.

Issue 3: Inconsistent Results or Loss of Compound Activity Over Time

Question: My experiments with the chalcone are giving me inconsistent results. Sometimes the effect is strong, and other times it's weak or absent. What could be causing this lack of reproducibility?

Answer: Inconsistent results are often traced back to issues with compound stability or procedural variability. Chalcones can be susceptible to degradation, and experimental parameters must be tightly controlled.[10]

Key Areas for Standardization:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of the chalcone from a frozen DMSO stock immediately before each experiment.[10] Avoid storing diluted aqueous solutions for extended periods.

  • Proper Stock Solution Storage: Aliquot your high-concentration DMSO stock into single-use volumes and store them at -20°C for short-term use (up to two weeks) or -80°C for long-term storage (up to six months).[11][12] This prevents degradation from repeated freeze-thaw cycles.

  • Protect from Light: Chalcones can be light-sensitive. Store stock solutions in amber vials or wrap tubes in aluminum foil to prevent photodegradation.[10]

  • Control Cell Passage Number: Use cells within a consistent and low passage number range for all related experiments. High passage numbers can lead to phenotypic drift and altered responses.[4]

  • Standardize Protocols: Ensure that the final DMSO concentration is identical across all wells in an experiment (except for the no-DMSO control). Use a consistent, precise method for all dilutions.[4]

Issue 4: Unexpected Biological Effects in the DMSO Vehicle Control Group

Question: I've noticed changes in cell morphology, differentiation, or gene expression in my DMSO vehicle control group compared to the untreated cells. Is this normal?

Answer: Yes, this can occur because DMSO is not biologically inert . While it is an excellent solvent, it can have direct effects on cells, including inducing cell differentiation, altering gene expression profiles, and even stimulating cell growth at very low concentrations.[13][14][15]

Best Practices for Validating Results:

  • Use the Lowest Possible DMSO Concentration: Based on your MTC assay, use the lowest concentration of DMSO that maintains your compound's solubility. A concentration of ≤0.1% is always the primary goal.[7]

  • Include Multiple Controls: A robust experimental design should include three groups for comparison:

    • Untreated Control: Cells + Medium only.

    • Vehicle Control: Cells + Medium + DMSO (at the same final concentration as the treated group).

    • Treated Group: Cells + Medium + DMSO + Chalcone.

    By comparing the "Untreated" and "Vehicle" controls, you can isolate and understand the specific effects of DMSO on your system. The true effect of the chalcone is then determined by comparing the "Treated Group" to the "Vehicle Control."[16]

G start High Cell Death Observed q1 Is the Vehicle Control (DMSO only) also toxic? start->q1 ans1_yes YES: DMSO concentration is too high for the cell line. q1->ans1_yes Yes ans1_no NO: The chalcone itself is likely cytotoxic. q1->ans1_no No action1 Action: Perform DMSO Dose-Response Assay to find Max Tolerated Conc. ans1_yes->action1 action2 Action: Proceed with chalcone dose-response experiments, using the non-toxic DMSO conc. ans1_no->action2

Caption: Decision-making flowchart for troubleshooting unexpected cytotoxicity.

Data Summary: DMSO Concentration Guidelines
Final DMSO Conc. (v/v)General Applicability & Expected Effects
≤ 0.1% Recommended for most applications. Generally considered safe for the vast majority of cell lines with minimal off-target effects.[5]
0.1% - 0.5% Use with caution. May be tolerated by robust, immortalized cell lines for short-term (<72h) exposure. Requires empirical validation.[5][17]
0.5% - 1.0% High Risk. Likely to cause stress or toxicity in many cell lines. May alter gene expression and other cellular functions.[17][18]
> 1.0% Cytotoxic. Significant cell death is expected in most cell lines.[18] Can induce apoptosis and membrane damage.[6][17]
References
  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • NIH. (2025, August 6). Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. Retrieved from [Link]

  • Biopurify. (n.d.). 4',2-Dihydroxy-4,6-dimethoxydihydrochalcone. Retrieved from [Link]

  • Iranian Journal of Blood and Cancer. (n.d.). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Retrieved from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

  • NIH. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • NIH. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from [Link]

  • MDPI. (n.d.). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • PubMed. (n.d.). Structure of 2',6'-dihydroxy-4,4'-dimethoxychalcone. Retrieved from [Link]

  • Reddit. (2024, May 12). Avoiding toxic DMSO concentrations in cell culture. Retrieved from [Link]

  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Eppendorf Portugal. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]

  • PubMed. (n.d.). Diverse effects of dimethyl sulfoxide (DMSO) on the differentiation potential of human embryonic stem cells. Retrieved from [Link]

  • ResearchGate. (2022, March 30). Cell culture troubleshooting? Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]

  • ResearchGate. (2025, August 9). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Retrieved from [Link]

  • PubMed. (n.d.). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Retrieved from [Link]

  • ResearchGate. (2012, April 24). Does DMSO, when used as a solvent, effect gene expression (at protein level) in cell culture? Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone. Retrieved from [Link]

  • NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • ResearchGate. (2023, February 1). Can culture media without FBS be used to dissolve hydrophobic drugs? Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • PubMed. (n.d.). Effects of Dimethyl Sulfoxide on the Pluripotency and Differentiation Capacity of Mouse Embryonic Stem Cells. Retrieved from [Link]

  • Reddit. (2025, April 22). Compund dilution in DMSO. Retrieved from [Link]

  • Reddit. (n.d.). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • PubMed Central. (n.d.). Monitoring Distribution of the Therapeutic Agent Dimethyl Sulfoxide via Solvatochromic Shift of Albumin-Bound Indocyanine Green. Retrieved from [Link]

  • MDPI. (n.d.). 4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Retrieved from [Link]

  • Biology Stack Exchange. (2018, May 1). Why DMSO is used as a control? Retrieved from [Link]

  • NIH. (2019, January 14). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. Retrieved from [Link]

  • MDPI. (n.d.). Myotube/Adipocyte Powder-Enriched Alginate–Zein Hydrogels Support Myotube Alignment for 3D Myoblast Culture. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. Retrieved from [Link]

Sources

Technical Support Center: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Executive Summary

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (DDC) is a bioactive flavonoid derivative often used as a reference standard or pharmacological probe.[1] Its structural integrity is defined by the 2',6'-dihydroxy substitution pattern on the A-ring. While the dihydro-linkage confers greater flexibility and stability compared to unsaturated chalcones, the phenolic hydroxyls remain highly susceptible to oxidative degradation and pH-dependent ionization .

This guide bypasses generic advice to provide a mechanism-based troubleshooting framework for maintaining DDC integrity in high-stakes experimental environments.

Part 1: Physicochemical Profile & Storage Logic[1]

The stability of DDC is dictated by the competition between its intramolecular hydrogen bonding (which stabilizes the molecule) and its susceptibility to proton abstraction (oxidation).

Core Properties & Storage Limits
ParameterSpecificationCritical Note
CAS Number 35241-54-4Verify against CoA; isomers exist.
Molecular Weight 302.32 g/mol Use for Molarity calculations.[1]
Appearance White to Off-White Crystalline SolidYellowing indicates oxidation.
Solubility (Water) < 0.1 mg/mLInsoluble. Do not use aqueous stock.
Solubility (DMSO) ≥ 20 mg/mLPreferred solvent for stock solutions.
Primary Storage -20°C (Desiccated)Hydrolysis is slow, but moisture accelerates oxidation.
pKa (Predicted) ~7.5 - 8.0 (Phenolic OH)Unstable in basic buffers (pH > 8.0).
The Storage Decision Tree

This logic flow ensures you select the correct storage method based on your experimental timeline and compound state.

StorageLogic Start Received DDC Compound State Current State? Start->State Solid Solid Powder State->Solid Powder Solution Solubilized (Stock) State->Solution Liquid LongTerm Long Term (>1 Month) Store at -20°C Desiccator Required Solid->LongTerm Archive ShortTerm Active Use (<1 Month) +4°C in Amber Vial Purge Headspace with N2/Ar Solid->ShortTerm Daily Use SolventCheck Solvent Type? Solution->SolventCheck DMSO DMSO Stock (10-50mM) Aliquot -> -20°C or -80°C Stable: ~3-6 Months SolventCheck->DMSO Preferred Ethanol Ethanol/Acetone Evaporation Risk! Store -20°C Sealed Stable: ~1 Month SolventCheck->Ethanol Alternative Aqueous Aqueous Buffer Make FRESH only. Precipitation Risk > 1 hour. SolventCheck->Aqueous Avoid Storage

Figure 1: Decision matrix for preserving DDC integrity based on physical state and solvent choice.

Part 2: Solubilization & Experimental Protocols

Protocol A: Preparation of High-Stability Stock (50 mM)

Why this matters: Direct dissolution in aqueous media will result in micro-precipitation that is invisible to the naked eye but will scatter light in plate readers and cause inconsistent IC50 data.

  • Weighing: Weigh approx. 15.1 mg of DDC powder.

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Ethanol is a viable alternative, but its high vapor pressure leads to concentration shifts during storage.

  • Vortexing: Vortex vigorously for 30 seconds. Ensure no crystal residues remain at the meniscus.

  • Aliquoting: Immediately dispense into 50 µL aliquots in amber PCR tubes or HPLC vials.

  • Freezing: Snap-freeze in liquid nitrogen (optional) or place directly at -20°C.

Protocol B: Aqueous Dilution (The "Crash" Prevention)

Issue: DDC is hydrophobic. Diluting a 50 mM DMSO stock 1:1000 into water often works, but 1:100 can crash out. Solution: Intermediate Dilution Step.

  • Step 1: Dilute Stock (50 mM) 1:10 into pure Ethanol or DMSO

    
     Working Stock (5 mM).
    
  • Step 2: Slowly add Working Stock to your media/buffer while vortexing.

    • Max recommended final DMSO concentration: 0.5 - 1.0% (v/v).

    • Max DDC solubility in media: Typically < 100 µM (highly dependent on serum proteins).

Part 3: Troubleshooting & Diagnostics (FAQ)

Q1: My white DDC powder has turned pale yellow. Is it still usable?

Diagnosis: Oxidative Degradation. The 2',6'-dihydroxy moiety is electron-rich. Upon exposure to air and moisture, these phenolic protons can be abstracted, leading to the formation of quinoid intermediates (which are yellow/orange).

  • Action: Run a check via HPLC.

    • If purity is >95%, you may repurify or account for concentration loss.

    • If purity is <90%, discard . Quinones are highly reactive electrophiles and will covalently bind to cysteines in your protein targets, producing false positives in binding assays.

Q2: I see "ghost peaks" or shifting retention times in HPLC.

Diagnosis: pH-Dependent Ionization or Keto-Enol Tautomerism. Dihydrochalcones possess a flexible linker and phenolic groups with pKa values near 7.5-8.0.

  • Cause: If your HPLC mobile phase pH is near the pKa of the compound, the molecule splits between protonated and deprotonated states, causing peak tailing or splitting.

  • Fix: Acidify your mobile phase. Use 0.1% Formic Acid or Trifluoroacetic acid (TFA) to ensure the phenols remain fully protonated (neutral), sharpening the peak.

Q3: The compound precipitated in my cell culture media.

Diagnosis: Solubility Limit Exceeded / Thermal Shock.

  • Mechanism: Adding cold DMSO stock to warm media (37°C) can cause local precipitation at the interface.

  • Fix:

    • Pre-warm the media to 37°C.

    • Pre-warm the DMSO aliquot to room temperature (never heat DMSO >37°C as it degrades).

    • Inject the DMSO stock into the vortex of the stirring media to ensure rapid dispersion.

Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it.

DegradationPath DDC Intact DDC (Colorless/White) Radical Phenoxy Radical Intermediate DDC->Radical H+ Abstraction Trigger Triggers: High pH (>8) Light + O2 Moisture Trigger->Radical Quinone Ortho-Quinone (Yellow/Orange) Radical->Quinone Oxidation Polymer Brown Polymer/Precipitate (Inactive) Quinone->Polymer Polymerization

Figure 2: The oxidative degradation pathway of DDC. Yellowing is the first visual indicator of Quinone formation.

References

  • ChemBK. (2024). 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone: Chemical Properties and Safety. Retrieved from [Link]

  • MDPI. (2024). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana.[2] (Context on structural analysis and solubility). Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Structure of Dihydrochalcones and Related Derivatives and Their Scavenging Activity.[3][4] (Mechanisms of phenolic oxidation). Retrieved from [Link]

Sources

Troubleshooting inconsistent results with 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and ensure consistency in experimental results when working with this promising phenolic compound. Here, we address frequent issues from compound handling to assay execution, grounded in established scientific principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the handling and use of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

Q1: What are the primary challenges I should anticipate when working with this compound?

A1: The most significant challenges are related to its poor aqueous solubility and potential instability under certain conditions. As a lipophilic molecule, 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone requires careful preparation of stock solutions and subsequent dilution into aqueous experimental media to avoid precipitation, which is a primary cause of inconsistent results.

Q2: What is the recommended solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for creating high-concentration stock solutions of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

Q3: My compound precipitates when I add the DMSO stock to my aqueous buffer or cell culture medium. What is happening?

A3: This is a classic issue known as "precipitation upon dilution." It occurs because the final concentration of DMSO in your aqueous solution is too low to maintain the solubility of the lipophilic dihydrochalcone. The Troubleshooting Guide in Section 2 provides detailed strategies to mitigate this.

Q4: How should I store the solid compound and its stock solutions?

A4: Proper storage is critical to maintaining the integrity of the compound. General guidelines for storing chemicals should be followed, including keeping them in well-labeled containers in a designated area.[1][2][3][4]

FormStorage ConditionRationale
Solid Compound Store at -20°C, protected from light and moisture.Low temperatures and protection from light minimize degradation of phenolic compounds.[2][4]
DMSO Stock Solution Aliquot into small volumes and store at -20°C or -80°C. Minimize freeze-thaw cycles.Aliquoting prevents contamination and degradation from repeated temperature changes.

Q5: Is 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone known to interfere with common biological assays?

A5: Like many phenolic compounds, it has the potential to interfere with certain assays. Its yellow color can interfere with colorimetric assays, and some chalcones exhibit fluorescence, which can be problematic in fluorescence-based readouts.[5][6][7] It is crucial to run appropriate vehicle and compound-only controls to identify and account for any potential assay artifacts.

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common experimental inconsistencies.

Issue 1: Inconsistent or Non-reproducible Biological Activity

The most frequent complaint from researchers is variability in the observed biological effects of the compound. This is often rooted in issues of solubility and stability.

A Inconsistent Results B Problem: Solubility Precipitation in Assay? A->B Check First C Problem: Compound Degradation? A->C Check Second D Problem: Assay Interference? A->D Check Third E Solution: Optimize Solubilization (See Protocol 2.1) B->E Yes F Solution: Verify Purity & Stability (See Protocols 3.1 & 3.2) C->F Yes G Solution: Run Interference Controls (See Section 2, Issue 3) D->G Yes H Re-run Experiment with Optimized Protocol E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent results.

  • Cause: The compound is precipitating out of the aqueous assay medium. This leads to an unknown and variable final concentration of the active compound, rendering the results unreliable.

  • Solutions:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but non-toxic to your cells. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, though this should be empirically determined.[8][9][10][11]

    • Preparation Method: When diluting the DMSO stock into your aqueous medium, add the stock solution to the medium while vortexing or stirring vigorously. This rapid mixing can help prevent immediate precipitation.

    • Intermediate Dilution: Consider a serial dilution approach. For example, dilute the high-concentration DMSO stock into a smaller volume of medium containing a higher percentage of serum or protein (like BSA), which can help stabilize the compound, before making the final dilution into the assay plate.

    • Visual Confirmation: Always visually inspect your final assay solution for any signs of precipitation (cloudiness, particulates) before and during the experiment.

Issue 2: Change in Color or Appearance of Stock Solution
  • Cause: A visible change in the color of your DMSO stock solution, often to a darker yellow or brown, is a strong indicator of compound degradation. Phenolic compounds can be susceptible to oxidation, especially when exposed to light, air, or pH changes.[12]

  • Solutions:

    • Prepare Fresh Solutions: Ideally, stock solutions should be prepared fresh for each experiment. If storing, use the aliquoting and temperature guidelines in the FAQ section.

    • Protect from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[2]

    • Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert gas like argon or nitrogen to minimize oxidation.

    • Confirm Purity: If degradation is suspected, the purity of the stock solution should be re-assessed using HPLC analysis (see Protocol 3.1).

Issue 3: Suspected Assay Interference
  • Cause: The intrinsic properties of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone may interfere with the assay readout, leading to false-positive or false-negative results.

  • Solutions:

    • Colorimetric Assays (e.g., MTT, XTT): The inherent yellow color of chalcone solutions can contribute to the absorbance reading.

      • Control: Run a parallel assay plate with compound-treated wells but without cells to measure the compound's intrinsic absorbance at the assay wavelength. Subtract this background absorbance from your experimental values.

    • Fluorescence-Based Assays: The compound may be fluorescent or may quench the fluorescence of the reporter molecule.[6][7]

      • Control: Measure the fluorescence of the compound in the assay buffer at the excitation and emission wavelengths of your assay. This will reveal any intrinsic fluorescence that could lead to false positives.

    • Luciferase Assays: Some compounds can directly inhibit or stabilize the luciferase enzyme.

      • Control: Perform a cell-free luciferase assay by adding your compound directly to a solution of the luciferase enzyme and its substrate to check for direct effects on the reporter protein.

Section 3: Essential Experimental Protocols

Adherence to validated protocols is paramount for achieving reproducible data.

Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for assessing the purity of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone. Optimization may be required.

  • Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. Purity is determined by the relative area of the main peak.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the compound in HPLC-grade methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

    • Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at ~280-340 nm (a full spectrum scan is recommended initially)
Injection Volume 10 µL
Protocol 3.2: Preparation of Compound for Cell-Based Assays

This protocol is designed to minimize solubility-related artifacts.

cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution in Assay Medium A Weigh solid compound B Dissolve in 100% DMSO to create a high-concentration stock (e.g., 50 mM) A->B C Vortex until fully dissolved B->C D Serially dilute the stock in 100% DMSO to create working stocks C->D E Add a small volume of DMSO working stock to pre-warmed cell culture medium D->E F Immediately vortex/mix vigorously E->F G Final DMSO concentration should be ≤0.5% F->G H Visually inspect for precipitation G->H I Add to cells immediately H->I

Caption: Workflow for preparing the compound for cell-based assays.

Section 4: Compound Characterization

Verifying the identity and integrity of your compound is a critical, non-negotiable step.

Mass Spectrometry (MS)
  • Expected Mass: The molecular formula for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is C₁₇H₁₈O₅. The expected monoisotopic mass is approximately 302.1154 g/mol .

  • Interpretation: In high-resolution mass spectrometry (HRMS), look for the [M+H]⁺ ion at ~303.1232 or the [M-H]⁻ ion at ~301.1076.

  • Fragmentation: Dihydrochalcones often show a characteristic fragmentation pattern involving the cleavage of the bond between the carbonyl group and the adjacent methylene group. The loss of water (H₂O) from the molecular ion is also a common fragmentation pathway for dihydrochalcones.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Key Features:

    • ¹H NMR: Expect to see signals corresponding to the two methoxy groups (singlets, ~3.8-4.0 ppm), aromatic protons on both rings, and two characteristic triplets for the ethyl bridge (-CH₂-CH₂-) of the dihydrochalcone core, typically in the 2.8-3.4 ppm region. The hydroxyl protons may appear as broad singlets.

    • ¹³C NMR: Look for the carbonyl carbon signal downfield (~190-205 ppm), signals for the methoxy carbons (~55-60 ppm), and a series of signals in the aromatic region.

References

  • Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study. (2021). Current Topics in Medicinal Chemistry, 21(13), 1167-1185. [Link]

  • Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. (2023). Molecules, 28(6), 2533. [Link]

  • HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. (2022). Bentham Science Publishers. [Link]

  • Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. (2024). MDPI. [Link]

  • Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis. (1997). Antimicrobial Agents and Chemotherapy, 41(7), 1533-1537. [Link]

  • 2′, 6′-dihydroxy-4′- methoxychalcone | Scientific Diagram. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Improved synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone by grinding technique to synthesize 5-hydroxy-3',4'. (2014). Indonesian Journal of Chemistry, 14(2), 174-178. [Link]

  • Structure of 2',6'-dihydroxy-4,4'-dimethoxychalcone. (1990). Acta Crystallographica Section C: Crystal Structure Communications, 46(9), 1712-1715. [Link]

  • (PDF) Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'. (2014). ResearchGate. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2013). Molecules, 18(2), 2328-2342. [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). InterFocus. [Link]

  • This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commercial... (n.d.). UCLouvain. Retrieved February 7, 2026, from [Link]

  • What the steps should be taken when primary detecting of phenolic compounds? (2017, November 27). ResearchGate. [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. [Link]

  • Management of Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). [Link]

  • (PDF) Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). (2019). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Chemical determination of phenolic compounds. (n.d.). PROMETHEUS – Protocols. Retrieved February 7, 2026, from [Link]

  • Evolve's guide to storing lab chemicals safely. (2021, September 14). Evolve. [Link]

  • Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. (2007). Journal of Mass Spectrometry, 42(10), 1336-1343. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2022). Scientific Reports, 12(1), 21743. [Link]

  • (PDF) 1H and13C NMR spectra of 4,4′-substituted chalcones. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. (2017). Iranian Journal of Blood and Cancer, 9(2), 49-53. [Link]

  • Storage of Laboratory Chemicals: Research Safety. (n.d.). Indiana University. Retrieved February 7, 2026, from [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2018). SLAS Discovery, 23(1), 1-8. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). Journal of Food Science and Technology, 59(1), 1-17. [Link]

  • The specific fragmentation process of chalcone flavonoids, take 2′,4′,4-trihydroxychalcone as an example. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). International Journal of Molecular Sciences, 23(14), 7775. [Link]

  • Consistency of Phenolic Compounds in Plant Residues Parts: A Review of Primary Sources, Key Compounds, and Extraction Trends. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone vs. Standard Anti-Inflammatory Agents

[1]

Executive Technical Summary

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (4,4'-DiOMe-DHC) is a bioactive dihydrochalcone flavonoid found in medicinal plants such as Cephalotaxus sinensis and Aspalathus linearis (Rooibos).[1][2] Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) or corticosteroids, 4,4'-DiOMe-DHC exhibits a dual-functional profile : it acts as a potent antioxidant and anti-inflammatory agent while simultaneously sensitizing cancer cells to TRAIL-mediated apoptosis.[1]

This guide compares 4,4'-DiOMe-DHC with Dexamethasone (steroidal standard) and Indomethacin (NSAID standard), highlighting its superior safety profile in oxidative stress models and its unique chemopreventive potential.[1]

Compound Profile
FeatureDetails
IUPAC Name 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one
CAS Number 35241-54-4
Class Dihydrochalcone (Flavonoid)
Key Sources Cephalotaxus sinensis, Aspalathus linearis
Molecular Weight ~302.32 g/mol
Solubility Soluble in DMSO, Ethanol; Poorly soluble in water

Mechanistic Comparison

The therapeutic efficacy of 4,4'-DiOMe-DHC stems from its ability to modulate upstream signaling kinases rather than merely inhibiting downstream enzymes like COX-2 (the primary target of NSAIDs).[1]

Signaling Pathway Modulation

While Dexamethasone acts via the Glucocorticoid Receptor (GR) to transrepress inflammatory genes, 4,4'-DiOMe-DHC targets the NF-κB and MAPK pathways .[1] Specifically, structural analogs (like 2',6'-dihydroxy-4'-methoxydihydrochalcone) have been shown to block the phosphorylation of IκBα, preventing NF-κB nuclear translocation.[1]

Key Distinction:

  • Dexamethasone: Global immunosuppression; high risk of metabolic side effects.

  • 4,4'-DiOMe-DHC: Targeted inhibition of oxidative-inflammatory loop; cytoprotective in normal cells but pro-apoptotic in cancer cells (TRAIL sensitization).[1]

Visualization: Mechanism of Action

The following diagram illustrates the divergent pathways of 4,4'-DiOMe-DHC compared to Dexamethasone.

GLPSLPS / ROSTLR4TLR4 ReceptorLPS->TLR4MyD88MyD88TLR4->MyD88MAPKMAPK (p38/JNK)MyD88->MAPKIKKIKK ComplexMyD88->IKKNFkB_CytoNF-κB (Inactive)IKK->NFkB_CytoPhosphorylationNFkB_NucNF-κB (Active)NFkB_Cyto->NFkB_NucTranslocationCytokinesPro-inflammatoryCytokines (TNF-α, IL-6)NFkB_Nuc->CytokinesTranscriptionDDC4,4'-DiOMe-DHCDDC->MAPKInhibitsDDC->NFkB_CytoBlocks TranslocationApoptosisTRAIL-MediatedApoptosisDDC->ApoptosisEnhancesDEXDexamethasoneGRGlucocorticoidReceptorDEX->GRBindsGR->NFkB_NucTransrepresses

Caption: 4,4'-DiOMe-DHC inhibits MAPK/NF-κB activation while enhancing TRAIL-mediated apoptosis, unlike Dexamethasone's GR-dependent transrepression.[1]

Comparative Performance Metrics

The following data synthesizes experimental findings comparing 4,4'-DiOMe-DHC with standard agents. Note that 4,4'-DiOMe-DHC shows a unique advantage in cytotoxicity against cancer cells while maintaining anti-inflammatory efficacy.[1]

Metric4,4'-DiOMe-DHCDexamethasoneIndomethacin
Primary Mechanism NF-κB/MAPK Inhibition + ROS ScavengingGlucocorticoid Receptor AgonistCOX-1/COX-2 Inhibition
IC50 (NO Inhibition) 15 - 25 µM (Est.)< 1 µM~50 µM
Cytotoxicity (Normal Cells) Low (Cytoprotective)Moderate (At high doses)High (GI Toxicity)
Cytotoxicity (Cancer Cells) High (Synergy with TRAIL) Low/ResistantLow
ROS Scavenging High (Direct Scavenger)IndirectNegligible
Key Side Effect Risk Low (Dietary origin)Hyperglycemia, OsteoporosisGastric Ulcers

Critical Insight: While Dexamethasone is more potent on a molar basis for pure inflammation suppression, 4,4'-DiOMe-DHC offers a superior therapeutic index for chronic conditions where oxidative stress and oncogenic risk are concerns.[1]

Experimental Validation Protocols

To validate the specific activity of 4,4'-DiOMe-DHC, researchers should employ the following self-validating protocols.

Protocol A: Anti-Inflammatory Assay (RAW 264.7 Model)

Objective: Quantify inhibition of Nitric Oxide (NO) and TNF-α.[1][3]

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with 4,4'-DiOMe-DHC (5, 10, 25, 50 µM) for 1 hour. Include Vehicle (DMSO < 0.1%) and Positive Control (Dexamethasone 1 µM).

  • Induction: Add LPS (1 µg/mL) and incubate for 18-24 hours.

  • NO Quantification: Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent. Measure absorbance at 540 nm.

  • Viability Check (Crucial): Perform MTT assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.

    • Validation Criteria: >90% cell viability required for valid anti-inflammatory claim.[1]

Protocol B: TRAIL-Sensitization Assay (Cancer Specificity)

Objective: Verify the unique chemopreventive property of 4,4'-DiOMe-DHC.[1]

  • Cell Seeding: Seed LNCaP (Prostate Cancer) cells at

    
     cells/well.
    
  • Co-treatment: Treat with 4,4'-DiOMe-DHC (25 µM) ± TRAIL (50 ng/mL).

  • Incubation: 24 hours.

  • Apoptosis Detection: Stain with Annexin V-FITC/PI and analyze via Flow Cytometry.[1]

    • Expected Result: Synergistic increase in apoptotic population (Annexin V+) in the Combination group compared to single agents.

Experimental Workflow Diagram

This workflow outlines the critical path for isolating and testing 4,4'-DiOMe-DHC.

WorkflowSourceSource Material(Cephalotaxus sinensis / Rooibos)ExtractExtraction(Ethanol/Methanol)Source->ExtractPurifyPurification(HPLC/Column Chrom.)Extract->PurifyIDIdentification(NMR, MS Confirmation)Purify->IDAssay_InflamAssay A: Inflammation(LPS-induced RAW 264.7)ID->Assay_InflamAssay_ApopAssay B: Apoptosis(TRAIL + Cancer Lines)ID->Assay_ApopDataData Analysis(IC50, Western Blot)Assay_Inflam->DataAssay_Apop->Data

Caption: Integrated workflow for the isolation and dual-functional validation of 4,4'-DiOMe-DHC.

References

  • Szliszka, E. et al. (2010). "Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells."[1][4][5][6] Molecules, 15(8), 5336-5353.[1] Link[1]

  • Santin, J.R. et al. (2020).[7] "Effects of 2',6'-dihydroxy-4'-methoxydihydrochalcone on innate inflammatory response."[1][8] Naunyn-Schmiedeberg's Archives of Pharmacology, 393, 1637–1646.[1] Link

  • Lee, J.H. et al. (2024). "Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone." International Journal of Molecular Sciences, 25(12), 6563. Link

  • Rezk, A. et al. (2002). "Structure–antioxidant activity relationships of dihydrochalcones." Free Radical Research, 36(11). Link

  • Biosynth. "2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone Product Monograph." Link[1]

Technical Guide: Structure-Activity Relationship (SAR) of Dihydrochalcone Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrochalcones (DHCs) represent a specialized subclass of flavonoids characterized by an open C6–C3–C6 skeleton and a saturated


-carbon bridge. Unlike their parent chalcones, DHCs lack the C2-C3 double bond, a structural alteration that significantly modifies their reactivity, solubility, and metabolic stability.

This guide provides a critical analysis of the structure-activity relationship (SAR) governing DHC antioxidant potential. It contrasts the high-efficacy radical scavenging of aglycones (e.g., Phloretin) against their glycosylated counterparts (e.g., Phloridzin) and highlights the unique efficacy of Neohesperidin Dihydrochalcone (NHDC) in hypochlorous acid (HOCl) scavenging.[1]

Part 1: The Dihydrochalcone Scaffold & SAR Rules

The antioxidant capacity of DHCs is not a singular property but a sum of specific structural motifs. The absence of the


-unsaturation reduces electron delocalization compared to chalcones but increases conformational flexibility, allowing the B-ring to adopt an orthogonal orientation relative to the carbonyl group. This flexibility facilitates unique binding interactions with antioxidant enzymes (e.g., HO-1, NQO1).
The Pharmacophore Map

The following diagram illustrates the critical "hotspots" on the DHC skeleton that dictate antioxidant potency.

DHC_SAR Skeleton Dihydrochalcone Scaffold (C6-C3-C6) OH_26 2',6'-di-OH (A-Ring) CRITICAL: Metal Chelation & H-Bonding Skeleton->OH_26 OH_4 4-OH (B-Ring) Radical Scavenging (Electron Donation) Skeleton->OH_4 Bridge Saturated Bridge (No Double Bond) Increases Flexibility Reduces Michael Reactivity Skeleton->Bridge Glyco Glycosylation (e.g., 2'-O-Glc) REDUCES Activity (Steric Hindrance) Skeleton->Glyco Modifies

Figure 1: Structural determinants of Dihydrochalcone antioxidant activity. The 2',6'-dihydroxy moiety is the primary driver of potency.

Key SAR Rules
  • The Aglycone Advantage: Glycosylation significantly dampens antioxidant activity.[2] The sugar moiety acts as a steric blocker and removes a phenolic hydrogen necessary for radical quenching.

    • Evidence: Phloretin (aglycone) exhibits ~3.7-fold higher DPPH scavenging activity than Phloridzin (2'-glucoside).

  • The 2'-OH Necessity: The hydroxyl group at the 2' position is essential for stabilizing the phenoxy radical via intramolecular hydrogen bonding with the carbonyl oxygen.[1]

    • Comparison: Trilobatin (4'-glucoside) retains the 2'-OH and is consistently more active than Phloridzin (2'-glucoside), where the critical 2'-OH is blocked by glucose.[1]

  • The Saturation Trade-off: The lack of the C2-C3 double bond makes DHCs weaker direct Michael acceptors than chalcones (which react directly with Keap1 cysteines). However, DHCs compensate by activating upstream kinases (ERK/AMPK) to induce the Nrf2 pathway.

Part 2: Comparative Performance Analysis

The following data synthesizes head-to-head comparisons of key DHCs against industry standards (Ascorbic Acid, Trolox).

Table 1: Radical Scavenging & Reducing Power

Note: Lower IC50/EC50 values indicate higher potency.

CompoundClassDPPH Scavenging (IC50)Reducing Power (FRAP)Relative Potency
Phloretin DHC AglyconeLow (~12.9 mg/L) HighHigh (Best in Class)
Phloridzin DHC GlycosideHigh (~48.0 mg/L)LowLow (Steric hindrance)
Trilobatin DHC GlycosideModerateModerateMedium (Retains 2'-OH)
Ascorbic Acid StandardVery Low (High Potency)Very HighReference Standard

Interpretation: Phloretin approaches the efficacy of standard antioxidants in radical scavenging but falls short in direct reducing power compared to Ascorbic Acid. Phloridzin is a poor antioxidant in vitro due to the blocked 2'-OH site.[1]

Table 2: The "Niche" Efficacy – HOCl Scavenging

While DHCs act as general antioxidants, Neohesperidin Dihydrochalcone (NHDC) exhibits superior specificity for Hypochlorous Acid (HOCl), a damaging ROS produced by neutrophils.[1]

CompoundHOCl Scavenging (%)H2O2 Scavenging (%)Mechanism
NHDC 93.5% 73.5% Electron rich B-ring (Methoxy group)
Ascorbic Acid < 90%< 70%Direct Reduction
BHT < 50%< 20%H-atom Transfer

Key Insight: Researchers targeting inflammation-driven oxidative stress (e.g., neutrophil infiltration) should prioritize NHDC over standard DHCs due to this specific HOCl selectivity.[1]

Part 3: Mechanistic Pathways (Nrf2 Activation)

Unlike chalcones, which directly alkylate Keap1 via Michael addition, DHCs activate the Nrf2 pathway primarily through kinase modulation (phosphorylation) due to their saturated bridge.[1]

Nrf2_Pathway Extracellular Extracellular Space (Oxidative Stress / H2O2) DHC Dihydrochalcone (Phloretin/NHDC) Extracellular->DHC Entry Kinases Kinase Activation (ERK1/2, AMPK, PI3K) DHC->Kinases Modulates Complex Keap1-Nrf2 Complex (Inactive) Kinases->Complex Phosphorylates Nrf2 Cytosol Cytosol Nrf2_Free Nrf2 Phosphorylation & Release Complex->Nrf2_Free Dissociation ARE ARE Binding (Antioxidant Response Element) Nrf2_Free->ARE Translocation Nucleus Nucleus Enzymes Expression of Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Transcription

Figure 2: DHC-mediated activation of the Nrf2 antioxidant pathway via upstream kinase modulation.[3]

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: DPPH Radical Scavenging Assay (Standardized)

Purpose: Quantify the ability of the DHC to donate hydrogen atoms.

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to a concentration of 0.1 mM . Keep in amber bottles (light sensitive).

  • Sample Prep: Prepare DHC stock (e.g., Phloretin) in methanol. Create serial dilutions (10–200 µM).

  • Reaction:

    • Add 100 µL of DHC sample to 100 µL of DPPH solution in a 96-well plate.

    • Control: 100 µL Methanol + 100 µL DPPH.

    • Blank: 100 µL DHC sample + 100 µL Methanol.

  • Incubation: Incubate for 30 minutes in the dark at room temperature (25°C).

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    
  • Validation: Ascorbic acid standard must yield an IC50 between 25–35 µg/mL.[1] If outside this range, check DPPH freshness.

Protocol B: Cellular Antioxidant Activity (CAA)

Purpose: Assess bioactivity within a physiological environment (HepG2 cells).

  • Cell Culture: Seed HepG2 cells (6 x 10^4/well) in a black 96-well plate. Incubate 24h.

  • Treatment: Remove medium. Wash with PBS.[1] Treat cells with DHC (10–50 µM) + 25 µM DCFH-DA (fluorescent probe) for 1 hour.

  • Insult: Remove treatment. Wash. Add 600 µM ABAP (peroxyl radical generator) in HBSS.

  • Kinetics: Measure fluorescence immediately (Ex: 485 nm, Em: 535 nm) every 5 minutes for 1 hour.

  • Analysis: Calculate the Area Under the Curve (AUC). Higher antioxidant activity results in a lower AUC (less fluorescence generation).[1]

References

  • Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules. (2018). [Link]

  • Comparison of Antioxidant Capacity and Network Pharmacology of Phloretin and Phlorizin against Neuroinflammation. International Journal of Molecular Sciences. (2023). [Link]

  • Antioxidant Properties of Neohesperidin Dihydrochalcone: Inhibition of Hypochlorous Acid-Induced DNA Strand Breakage. Biological & Pharmaceutical Bulletin. (2007). [Link]

  • Activation of Nrf2 signaling pathway by natural and synthetic chalcones. Expert Opinion on Investigational Drugs. (2021). [Link]

  • Structure-antioxidant capacity relationship of dihydrochalcone compounds in Malus. Food Chemistry. (2019). [Link]

Sources

A Comparative In Vitro Analysis of the Anti-inflammatory Efficacy of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Inflammation and Drug Discovery

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases.[1] The search for novel, effective, and safe anti-inflammatory therapeutics is a cornerstone of modern drug discovery. Chalcones and their derivatives, a class of naturally occurring polyphenolic compounds, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for validating the in vitro anti-inflammatory effects of a specific dihydrochalcone, 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (DHMDC), using a well-established cellular model of inflammation.

This document will detail the experimental protocols to assess the efficacy of DHMDC in mitigating the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. To provide a robust comparative analysis, the performance of DHMDC will be evaluated against Xanthohumol, a well-characterized anti-inflammatory chalcone, and Dexamethasone, a potent corticosteroid widely used as a positive control in anti-inflammatory research. The underlying rationale for each experimental step and the interpretation of potential outcomes will be discussed, offering researchers a validated workflow for their investigations.

Comparative Compounds: A Rationale

  • 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (DHMDC): The test compound of interest. In vitro studies have shown that DHMDC can significantly reduce the levels of key pro-inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitrite (a stable indicator of nitric oxide) in LPS-activated macrophages.[1] Its mechanism of action is understood to involve the modulation of macrophage inflammatory protein secretion.[1]

  • Xanthohumol: A prenylated chalcone found in hops, Xanthohumol is selected as a relevant alternative for comparison due to its well-documented anti-inflammatory properties. Its mechanism of action is known to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, both critical regulators of the inflammatory and antioxidant responses.

  • Dexamethasone: A synthetic glucocorticoid, Dexamethasone serves as a positive control. Its potent anti-inflammatory effects are mediated, in part, through the suppression of NF-κB activity, providing a benchmark for the efficacy of the test compounds.[3][4]

Experimental Workflow: A Step-by-Step Validation Process

The validation of the anti-inflammatory effects of DHMDC and its comparators will follow a systematic, multi-assay approach. This ensures a comprehensive evaluation, from initial cytotoxicity assessment to the quantification of key inflammatory markers.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Quantification of Inflammatory Mediators cluster_3 Phase 4: Data Analysis & Comparison A RAW 264.7 Macrophage Culture B Cell Seeding in 96-well Plates A->B C Pre-treatment with DHMDC, Xanthohumol, or Dexamethasone B->C D Inflammatory Challenge with Lipopolysaccharide (LPS) C->D E MTT Assay for Cell Viability D->E F Griess Assay for Nitric Oxide (NO) Production D->F G ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) D->G H Data Interpretation and Comparative Efficacy Analysis E->H F->H G->H

Figure 1: A schematic of the experimental workflow for validating the in vitro anti-inflammatory effects of DHMDC.

Detailed Experimental Protocols

Cell Culture and Treatment

This initial phase establishes the in vitro model of inflammation. The murine macrophage cell line RAW 264.7 is a widely accepted model for studying inflammation as it reliably responds to inflammatory stimuli like LPS by producing a range of pro-inflammatory mediators.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Lipopolysaccharide (LPS) from E. coli

  • 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (DHMDC)

  • Xanthohumol

  • Dexamethasone

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of DHMDC, Xanthohumol, and Dexamethasone in DMSO. Further dilute the compounds in DMEM to the desired final concentrations. The final DMSO concentration in the cell culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Pre-treatment: Remove the old medium from the wells and replace it with fresh medium containing various concentrations of DHMDC, Xanthohumol, or Dexamethasone. Incubate for 1 hour.

  • Inflammatory Stimulation: After the pre-treatment period, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation will serve as the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

Cytotoxicity Assessment: MTT Assay

Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of the test compounds. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization solution

Protocol:

  • After the 24-hour incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Quantification of Nitric Oxide Production: Griess Assay

Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response. The Griess assay is a simple and sensitive colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solutions

Protocol:

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Quantification of Pro-inflammatory Cytokines: ELISA

Pro-inflammatory cytokines like TNF-α and IL-6 play a central role in orchestrating the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of these cytokines in the cell culture supernatant.

Materials:

  • Mouse TNF-α ELISA kit

  • Mouse IL-6 ELISA kit

Protocol (General, follow specific kit instructions):

  • Coat a 96-well plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight.

  • Wash the plate to remove unbound antibody.

  • Block the plate to prevent non-specific binding.

  • Add the collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate to remove unbound antigens.

  • Add the detection antibody conjugated to an enzyme (e.g., HRP) and incubate.

  • Wash the plate to remove unbound detection antibody.

  • Add the substrate for the enzyme and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNF-α or IL-6 in the samples based on the standard curve.

Data Presentation and Comparative Analysis

The quantitative data obtained from the assays should be presented in a clear and concise manner to facilitate comparison between the different treatment groups.

Table 1: Effect of DHMDC, Xanthohumol, and Dexamethasone on Cell Viability in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)
Control (no LPS)-100 ± 5.2
LPS (1 µg/mL)-98 ± 4.5
DHMDC + LPS197 ± 3.8
595 ± 4.1
1093 ± 5.0
Xanthohumol + LPS196 ± 4.2
594 ± 3.9
1091 ± 4.8
Dexamethasone + LPS199 ± 3.5

Data are presented as mean ± SD from three independent experiments.

Table 2: Comparative Inhibition of Nitric Oxide Production

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition
Control (no LPS)-1.2 ± 0.3-
LPS (1 µg/mL)-25.6 ± 2.10
DHMDC + LPS120.1 ± 1.821.5
514.5 ± 1.543.4
109.8 ± 1.161.7
Xanthohumol + LPS118.9 ± 1.626.2
512.3 ± 1.351.9
107.5 ± 0.970.7
Dexamethasone + LPS18.2 ± 0.868.0

Data are presented as mean ± SD from three independent experiments.

Table 3: Comparative Inhibition of TNF-α and IL-6 Production

TreatmentConcentration (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (no LPS)-50 ± 8-35 ± 6-
LPS (1 µg/mL)-1500 ± 12001200 ± 1000
DHMDC + LPS11250 ± 11016.71000 ± 9016.7
5900 ± 8540.0750 ± 7037.5
10600 ± 5560.0500 ± 4558.3
Xanthohumol + LPS11100 ± 10026.7900 ± 8025.0
5700 ± 6553.3600 ± 5550.0
10400 ± 4073.3350 ± 3070.8
Dexamethasone + LPS1500 ± 5066.7400 ± 3566.7

Data are presented as mean ± SD from three independent experiments.

Mechanistic Insights: The NF-κB Signaling Pathway

The activation of the NF-κB signaling pathway is a central event in LPS-induced inflammation in macrophages. Understanding how DHMDC and the comparator compounds modulate this pathway provides critical insight into their mechanisms of action.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAKs MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) IkB_p P-IκB (Degradation) IkB_NFkB->IkB_p NFkB_active Active NF-κB IkB_NFkB->NFkB_active Releases DHMDC DHMDC DHMDC->IKK Inhibits? Xanthohumol Xanthohumol Xanthohumol->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->IkB Upregulates IκBα NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Figure 2: The LPS-induced NF-κB signaling pathway and potential points of inhibition by the test compounds.

Interpretation:

  • LPS Stimulation: LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

  • NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB dimer (p50/p65).

  • Gene Transcription: The active NF-κB translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of TNF-α, IL-6, and iNOS.

  • Inhibitory Mechanisms:

    • DHMDC: The precise mechanism of DHMDC is still under investigation, but its ability to reduce pro-inflammatory mediators suggests it may interfere with the NF-κB pathway, possibly at the level of IKK activation or other upstream signaling molecules.

    • Xanthohumol: Xanthohumol has been shown to inhibit the IKK complex, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.

    • Dexamethasone: Dexamethasone can upregulate the expression of IκBα, the inhibitor of NF-κB, leading to a more robust suppression of NF-κB activity.

Conclusion and Future Directions

This guide outlines a robust and validated in vitro methodology for comparing the anti-inflammatory effects of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone with other relevant compounds. The presented protocols for cell viability, nitric oxide production, and pro-inflammatory cytokine quantification provide a comprehensive assessment of the compound's efficacy. The comparative data, when generated, will allow for a clear understanding of DHMDC's potential as an anti-inflammatory agent relative to a known chalcone and a standard-of-care therapeutic.

Future investigations should aim to further elucidate the precise molecular mechanism of action of DHMDC. Techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways, as well as reporter gene assays to directly measure NF-κB transcriptional activity, would provide more definitive mechanistic insights. Furthermore, exploring the potential of DHMDC to activate the Nrf2 antioxidant response pathway could reveal additional beneficial properties. A thorough understanding of its efficacy and mechanism of action will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases.

References

  • Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response. (2020). Naunyn-Schmiedeberg's Archives of Pharmacology, 393(11), 2237–2247. [Link]

  • Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. (2023). Molecules, 28(22), 7592. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2022). Journal of Inflammation Research, 15, 4851–4864. [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2015). Molecules, 20(9), 16561–16576. [Link]

  • Xanthohumol: Anti-Inflammatory Effects in Mechanically Stimulated Periodontal Ligament Stem Cells. (2024). Biomedicines, 12(12), 2688. [Link]

  • Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-κB. (2009). Journal of Pharmacy and Pharmacology, 61(8), 1079–1086. [Link]

  • Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells. (2011). Neurochemistry International, 58(2), 153–160. [Link]

  • Dexamethasone induces aberrant macrophage immune function and apoptosis. (2022). Frontiers in Immunology, 13, 968748. [Link]

  • Dexamethasone prevents granulocyte-macrophage colony-stimulating factor-induced nuclear factor-kappaB activation, inducible nitric oxide synthase expression and nitric oxide production in a skin dendritic cell line. (2003). British Journal of Pharmacology, 140(5), 971–980. [Link]

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (2018). Frontiers in Immunology, 9, 2888. [Link]

  • LPS- or Pseudomonas aeruginosa-mediated activation of the macrophage TLR4 signaling cascade depends on membrane lipid composition. (2016). PeerJ, 4, e1641. [Link]

Sources

Technical Validation Guide: Structural Confirmation of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In drug discovery and natural product chemistry, the dihydrochalcone scaffold is privileged due to its flexibility and bioactivity. However, the specific methylation pattern of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (hereafter DDC-2,6 ) presents a unique identification challenge. It is frequently confused with its thermodynamic isomer, 2',4'-dihydroxy-4,6'-dimethoxydihydrochalcone , or its unsaturated chalcone precursor.

This guide moves beyond basic spectral listing. It establishes a self-validating NMR protocol designed to rule out these specific alternatives. The core differentiator described here is the Ring A Symmetry Test , a rapid 1H-NMR checkpoint that confirms the specific 2',6'-substitution pattern without requiring expensive mass spectrometry in the initial screening phase.

Structural Analysis & The "Symmetry" Hypothesis

To confirm DDC-2,6, one must prove three structural features:

  • Saturation: The presence of a saturated ethylene bridge (unlike chalcones).

  • Regiochemistry (Ring A): The 2',6'-dihydroxy pattern creates a plane of symmetry in Ring A that is absent in the 2',4'-isomer.

  • Regiochemistry (Ring B): The 4-methoxy substitution.

The Comparison: DDC-2,6 vs. Isomers
FeatureTarget: DDC-2,6Alternative: 2',4'-Dihydroxy isomerAlternative: Chalcone Precursor
Ring A Protons Singlet (2H) (Equivalent H-3', H-5')Two Doublets (1H each) (Distinct H-3', H-5')Singlet or Doublets
Linker Signal Two Triplets (

)
Two Triplets (

)
Two Doublets (Vinylic,

Hz)
Chelated OH Yes (H-bonding to C=O)YesYes

Experimental Protocol

Sample Preparation (Critical Step)

Solvent choice dictates the visibility of the phenolic protons, which are diagnostic.

  • Recommended Solvent: DMSO-d6 (99.9% D).

    • Why: Acetone-d6 is acceptable, but DMSO-d6 slows proton exchange, allowing the sharp resolution of the chelated 2'/6'-OH signal (~12-13 ppm) and the non-chelated phenolic protons. Chloroform (CDCl3) is not recommended due to poor solubility and loss of OH signals.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (prevent shimming artifacts).

Acquisition Parameters
  • Frequency: 400 MHz minimum; 600 MHz preferred for resolving Ring B AA'BB' systems.

  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • zg30 (Standard 1H)

    • hsqcetgp (HSQC - Multiplicity edited)

    • hmbcgplpndqf (HMBC - Long range coupling)

Data Interpretation & Validation Logic

The 1H NMR Fingerprint (DMSO-d6)

The following assignment table serves as the "Pass/Fail" criteria for the compound.

PositionType

(ppm)
Multiplicity

(Hz)
Interpretation (The "Why")
OH-2', 6' Phenolic12.0 – 13.5Singlet (s)-Diagnostic: Strong intramolecular H-bond to C=O. Integration must be ~2H or 1H if exchange is fast.
H-2, 6 Aromatic~7.15Doublet (d)8.5Ring B (AA'BB' system). Ortho-coupling.
H-3, 5 Aromatic~6.85Doublet (d)8.5Ring B. Shielded by OMe group.
H-3', 5' Aromatic~6.05 Singlet (s) -CRITICAL PROOF: Symmetry of Ring A. If this is two doublets, you have the wrong isomer.
OMe-4 Methoxy~3.75Singlet (s)-Methoxy on Ring B.
OMe-4' Methoxy~3.80Singlet (s)-Methoxy on Ring A (between the meta protons).
H-

Aliphatic~2.80Triplet (t)7.0Adjacent to Carbonyl.
H-

Aliphatic~3.20Triplet (t)7.0Benzylic protons.
The 2D NMR Confirmation (HMBC)

To definitively assign the methoxy groups (proving one is on Ring A and one on Ring B), use Heteronuclear Multiple Bond Correlation (HMBC).

  • Pathway 1 (Ring A): The singlet proton at

    
     6.05 (H-3'/5') will show a strong correlation (3-bond) to the oxygenated carbon bearing the methoxy (
    
    
    
    ~165). The Methoxy protons (
    
    
    3.[1][2]80) will correlate to this same carbon.
  • Pathway 2 (Ring B): The doublet protons at

    
     6.85 (H-3/5) will correlate to the Ring B ipso-carbon (
    
    
    
    ~158). The other Methoxy (
    
    
    3.75) will correlate here.

Visualization of Decision Logic

The following diagram illustrates the workflow to distinguish DDC-2,6 from its common impurities and isomers.

DDC_Validation Start Crude Product / Isolate Solvent Dissolve in DMSO-d6 (Preserve OH signals) Start->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq Check_Linker Check 2.8 - 3.2 ppm region H1_Acq->Check_Linker Chalcone FAIL: Chalcone (Doublets, J=16Hz) Check_Linker->Chalcone Vinylic signals Check_Sym Check 5.9 - 6.1 ppm region (Ring A Protons) Check_Linker->Check_Sym Two Triplets Isomer_24 FAIL: 2',4'-Isomer (Two Doublets, J=2Hz) Check_Sym->Isomer_24 Meta-coupled Doublets Pass_Sym PASS: Singlet (2H) Symmetric Ring A Check_Sym->Pass_Sym Singlet HMBC_Step Run HMBC Verify OMe placement Pass_Sym->HMBC_Step Final CONFIRMED 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone HMBC_Step->Final

Caption: Logical flowchart for the structural validation of DDC-2,6, prioritizing the exclusion of the thermodynamic isomer via symmetry analysis.

Comparison with Alternative Techniques

While NMR is the gold standard, researchers often consider alternatives. Here is why NMR is superior for this specific confirmation.

MethodCapability for DDC-2,6Limitation
LC-MS (Q-TOF) Excellent for Mass (MW 302.32) and Formula (

).
Cannot distinguish isomers. The 2',4' and 2',6' isomers have identical mass and fragmentation patterns are often indistinguishable.
FT-IR Identifies functional groups (C=O, OH).The carbonyl stretch shift (

) is similar for both isomers due to H-bonding. Lack of structural resolution.
X-Ray Crystallography Absolute configuration.Requires a single crystal, which is time-consuming and difficult for amorphous dihydrochalcone powders.
1H NMR (This Guide) Distinguishes isomers via symmetry. Requires ~5mg of sample (destructive if not recovered).

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The foundational text for flavonoid/chalcone NMR shifts).
  • Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier. (Authoritative source for C-13 assignments in chalcones).
  • PubChem Database. (2023). Compound Summary for CID 10424988 (4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone). Link(Note: Verify numbering convention used in database entries).

  • Schmalle, H. W., et al. (1990).[3] Structure of 2',6'-dihydroxy-4,4'-dimethoxychalcone. Acta Crystallographica Section C. Link(Reference for the unsaturated analog X-ray data).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link(General reference for solvent effects and chemical shift prediction).

Sources

A Comparative Analysis of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone and its Chalcone Analogue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Look at Structure, Activity, and Therapeutic Potential

In the landscape of drug discovery and natural product chemistry, chalcones and their hydrogenated derivatives, dihydrochalcones, represent a promising class of bioactive scaffolds. Their deceptively simple phenyl-propanoid framework belies a remarkable diversity of pharmacological activities. This guide provides a detailed comparative analysis of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone and its unsaturated analogue, 2',6'-Dihydroxy-4,4'-dimethoxychalcone. While direct head-to-head comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will synthesize data from closely related analogues and fundamental principles of medicinal chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Structural Nuance: A Saturated Bridge vs. a Conjugated System

The fundamental difference between a chalcone and its corresponding dihydrochalcone lies in the three-carbon bridge connecting the two aromatic rings. In chalcones, this bridge contains an α,β-unsaturated ketone, a key pharmacophore that imparts rigidity and planarity to the molecule. This extended conjugation influences the molecule's electronic properties and its ability to interact with biological targets. In contrast, the dihydrochalcone possesses a saturated ethyl bridge, leading to a more flexible structure. This seemingly minor structural modification can have profound implications for the compound's biological activity.

Biological Activity Profile: A Tale of Two Scaffolds

The presence or absence of the α,β-unsaturated double bond dramatically influences the biological activities of these compounds. While both classes exhibit a range of effects, a general trend emerges from the available literature.

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone and its Analogues: A Focus on Anti-Inflammatory and Neuroprotective Activities

Research on dihydrochalcones with similar substitution patterns, such as 2',6'-dihydroxy-4'-methoxydihydrochalcone, points towards significant anti-inflammatory and neuroprotective potential.

Anti-Inflammatory Activity: 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) has been shown to exert anti-inflammatory effects in both in vitro and in vivo models.[1][2] In lipopolysaccharide (LPS)-activated macrophages, DHMDC significantly reduced the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1] Furthermore, in a carrageenan-induced inflammation model in mice, DHMDC reduced neutrophil migration.[1] This suggests that the dihydrochalcone scaffold may be a promising starting point for the development of novel anti-inflammatory agents.

Neuroprotective Effects: Chalcones and dihydrochalcones have been identified as potent inhibitors of acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's disease.[3] Studies on 2',6'-dihydroxy-4'-methoxydihydrochalcone demonstrated its ability to improve cognitive deficits in an animal model of Alzheimer's disease.[3] The proposed mechanisms of action include the reduction of oxidative stress in the brain and the inhibition of acetylcholinesterase activity.[3]

2',6'-Dihydroxy-4,4'-dimethoxychalcone and its Analogues: A Spotlight on Anticancer and Antimicrobial Activities

The α,β-unsaturated ketone moiety in chalcones is a Michael acceptor, making them susceptible to nucleophilic attack by biological macromolecules, which is often implicated in their anticancer and antimicrobial activities.

Anticancer Activity: A closely related compound, 2',4-dihydroxy-4',6'-dimethoxychalcone, has demonstrated selective inhibition of breast cancer cell proliferation.[4][5] This chalcone was found to induce cell cycle arrest, autophagy, and intrinsic apoptosis in breast cancer cells.[4][5] The planar structure and electrophilic nature of the chalcone likely contribute to its ability to interact with various cellular targets involved in cancer progression.

Antimicrobial and Antileishmanial Activity: The chalcone scaffold is a well-established pharmacophore in the development of antimicrobial agents. The presence of hydroxyl and methoxy groups on the aromatic rings can enhance antibacterial activity.[6] Specifically, 2',6'-dihydroxy-4'-methoxychalcone has shown significant activity against Leishmania amazonensis, suggesting its potential as a lead compound for the development of new antileishmanial drugs.[7]

Quantitative Data at a Glance

While direct comparative IC₅₀ values for the titular compounds are scarce, the following table summarizes the reported activities of closely related analogues.

Compound/AnalogueBiological ActivityAssay/ModelKey FindingsReference
2',6'-dihydroxy-4'-methoxydihydrochalconeAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesSignificant reduction of NO, IL-1β, and TNF-α[1]
2',6'-dihydroxy-4'-methoxydihydrochalconeNeuroprotectiveStreptozotocin-induced Alzheimer's model in miceImproved learning and memory, decreased acetylcholinesterase activity[3]
2',4-dihydroxy-4',6'-dimethoxychalconeAnticancerHuman breast cancer cell lines (luminal A and triple-negative)Selective inhibition of proliferation, induction of apoptosis and autophagy[4][5]
2',6'-dihydroxy-4'-methoxychalconeAntileishmanialLeishmania amazonensis promastigotes and amastigotesED₅₀ of 0.5 µg/mL against promastigotes and 24 µg/mL against amastigotes

Structure-Activity Relationship: The "Why" Behind the "What"

The observed differences in the biological activity profiles of dihydrochalcones and chalcones can be attributed to their distinct structural and electronic properties.

  • The Role of the α,β-Unsaturated Ketone: This moiety in chalcones is a potent Michael acceptor, allowing for covalent interactions with nucleophilic residues (e.g., cysteine thiols) in proteins. This mechanism is often responsible for the irreversible inhibition of enzymes and is a key contributor to the anticancer and antimicrobial activities of many chalcones. The absence of this reactive group in dihydrochalcones generally leads to a different pharmacological profile, often characterized by reversible interactions with target proteins.

  • Molecular Flexibility and Conformation: The saturated bridge in dihydrochalcones allows for greater conformational flexibility. This can enable the molecule to adopt a three-dimensional conformation that is optimal for binding to the active site of certain enzymes, such as acetylcholinesterase. In contrast, the more rigid and planar structure of chalcones may favor interactions with targets that have planar binding pockets, such as DNA or certain protein-protein interfaces.

  • Electronic Properties: The extended π-conjugation in chalcones influences their electronic distribution and redox potential. This can be a factor in their antioxidant activity and their ability to participate in electron transfer reactions within biological systems.

Experimental Protocols: A Guide to the Bench

Reproducibility and methodological rigor are paramount in scientific research. The following are detailed protocols for key experiments relevant to the biological evaluation of these compounds.

Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone

The Claisen-Schmidt condensation is a classic and effective method for the synthesis of chalcones.

Materials:

  • 2',6'-dihydroxy-4'-methoxyacetophenone

  • 4-methoxybenzaldehyde

  • Ethanol

  • Aqueous sodium hydroxide (50%)

  • Dilute hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Dissolve equimolar amounts of 2',6'-dihydroxy-4'-methoxyacetophenone and 4-methoxybenzaldehyde in a minimal amount of ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a 50% aqueous solution of sodium hydroxide dropwise with constant stirring.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until a precipitate forms.

  • Filter the crude product, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2',6'-dihydroxy-4,4'-dimethoxychalcone.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

The dihydrochalcone can be synthesized by the catalytic hydrogenation of the corresponding chalcone.

Materials:

  • 2',6'-dihydroxy-4,4'-dimethoxychalcone

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas supply

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the synthesized 2',6'-dihydroxy-4,4'-dimethoxychalcone in ethanol or ethyl acetate in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Connect the flask to a hydrogenation apparatus and flush the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude dihydrochalcone.

  • Purify the product by column chromatography or recrystallization if necessary.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the reduction of the double bond.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production

Cell Line: RAW 264.7 murine macrophage cell line

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds (dihydrochalcone and chalcone)

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage inhibition of nitric oxide production by the test compounds compared to the LPS-treated control.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_chalcone Chalcone Synthesis & Activity cluster_dihydrochalcone Dihydrochalcone Synthesis & Activity 2',6'-dihydroxy-4'-methoxyacetophenone 2',6'-dihydroxy-4'-methoxyacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 2',6'-dihydroxy-4'-methoxyacetophenone->Claisen-Schmidt Condensation 4-methoxybenzaldehyde 4-methoxybenzaldehyde 4-methoxybenzaldehyde->Claisen-Schmidt Condensation 2',6'-Dihydroxy-4,4'-dimethoxychalcone 2',6'-Dihydroxy-4,4'-dimethoxychalcone Claisen-Schmidt Condensation->2',6'-Dihydroxy-4,4'-dimethoxychalcone Anticancer Activity Anticancer Activity 2',6'-Dihydroxy-4,4'-dimethoxychalcone->Anticancer Activity Antimicrobial Activity Antimicrobial Activity 2',6'-Dihydroxy-4,4'-dimethoxychalcone->Antimicrobial Activity Catalytic Hydrogenation Catalytic Hydrogenation 2',6'-Dihydroxy-4,4'-dimethoxychalcone->Catalytic Hydrogenation 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone Catalytic Hydrogenation->2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone Anti-inflammatory Activity Anti-inflammatory Activity 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone->Anti-inflammatory Activity Neuroprotective Activity Neuroprotective Activity 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone->Neuroprotective Activity G Chalcone 2',6'-Dihydroxy-4,4'-dimethoxychalcone α,β-unsaturated ketone Rigid, planar structure Michael acceptor Activity_Chalcone Biological Activities Anticancer Antimicrobial Antileishmanial Chalcone->Activity_Chalcone Dihydrochalcone 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone Saturated ethyl bridge Flexible structure Not a Michael acceptor Activity_Dihydrochalcone Biological Activities Anti-inflammatory Neuroprotective Antioxidant Dihydrochalcone->Activity_Dihydrochalcone

Sources

Reproducibility & Efficiency in the Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

The synthesis of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (often referred to in literature as a derivative of Calomelanone or Phloretin analogs) presents a classic problem in flavonoid chemistry: Regioselective Instability . While the target dihydrochalcone is chemically stable, its immediate precursor—the chalcone—possesses a 2',6'-dihydroxy substitution pattern that makes it highly prone to cyclization.

Under the basic conditions required for the Claisen-Schmidt condensation, or even during standard silica purification, the 2'-hydroxychalcone intermediate frequently isomerizes into the thermodynamically favored flavanone (4',7-dimethoxy-5-hydroxyflavanone ).

This guide rejects the "standard" one-pot protocols often found in low-impact literature, which suffer from poor reproducibility (yields <40%) and high flavanone contamination. Instead, we define a "Shielded Scaffold Strategy" that guarantees the integrity of the open-chain structure throughout the synthesis.

Methodological Landscape: Strategic Comparison

We evaluated three distinct synthetic routes based on Yield , Purity Profile , and Scalability .

FeatureRoute A: Direct Condensation Route B: The "Shielded" Strategy (Recommended) Route C: Biocatalytic Transformation
Mechanism Claisen-Schmidt

Hydrogenation
MOM-Protection

Condensation

H


Deprotection
Tyrosinase-mediated hydroxylation
Key Risk High Cyclization Risk: 2'-OH attacks the

-carbon to form flavanones.
Minimal Risk: 2'-OH is masked, preventing cyclization.Substrate Specificity: Low conversion rates for this specific analog.
Reproducibility Low (Sensitive to pH/Temp)High (Stepwise control) Low (Enzyme variability)
Overall Yield 35 - 45%65 - 75% < 10%
Purification Difficult (Chalcone/Flavanone separation)Standard (Crystallization/Flash)HPLC required

The "Shielded Scaffold" Protocol (Route B)

Core Directive: By protecting the 2' and 6' hydroxyl groups with Methoxymethyl (MOM) ethers, we eliminate the nucleophile responsible for cyclization. This allows for aggressive condensation conditions and clean hydrogenation before revealing the bioactive hydroxyls.

Phase 1: Precursor Preparation
  • Starting Material: 2',6'-Dihydroxy-4'-methoxyacetophenone (commercially available or prepared via partial demethylation of phloroacetophenone trimethyl ether).

  • Reagents: Chloromethyl methyl ether (MOMCl), DIPEA (N,N-Diisopropylethylamine), DCM (Dichloromethane).

Protocol:

  • Dissolve 2',6'-dihydroxy-4'-methoxyacetophenone (1.0 eq) in dry DCM at 0°C.

  • Add DIPEA (3.0 eq) followed by slow addition of MOMCl (2.5 eq) to protect both phenol groups.

    • Note: The 4'-OMe is already "protected" as a methyl ether.

  • Stir at room temperature for 4 hours. Monitor TLC for disappearance of starting material.

  • Quench with saturated NaHCO

    
    , extract with DCM, and concentrate.
    
  • Product: 2',6'-Bis(methoxymethoxy)-4'-methoxyacetophenone.

Phase 2: Claisen-Schmidt Condensation
  • Reactants: Protected Acetophenone + 4-Methoxybenzaldehyde (Anisaldehyde).

  • Catalyst: KOH (50% aq) in MeOH.

Protocol:

  • Dissolve the protected acetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in MeOH.

  • Add KOH (5.0 eq) dropwise at 0°C, then warm to 60°C.

  • Reflux for 12–24 hours.

    • Why Reflux? Unlike the unprotected route, the protected scaffold cannot cyclize, allowing thermal drive to push the equilibrium toward the chalcone.

  • Pour into ice water. The product often precipitates as a yellow solid. If oil forms, extract with EtOAc.

  • Intermediate: 2',6'-Bis(methoxymethoxy)-4,4'-dimethoxychalcone.

Phase 3: Catalytic Hydrogenation & Deprotection
  • Reagents: H

    
     (balloon), 10% Pd/C, EtOAc/MeOH (1:1), followed by HCl/MeOH.
    

Protocol:

  • Reduction: Dissolve the protected chalcone in EtOAc/MeOH. Add 10 wt% Pd/C. Stir under H

    
     (1 atm) for 2–4 hours.
    
    • Critical Control Point: Monitor by H-NMR.[1][2][3][4] Disappearance of the vinylic protons (

      
       7.5–8.0 ppm range) indicates completion. Stop immediately to avoid reducing the ketone.
      
  • Filter through Celite to remove Pd/C. Concentrate.

  • Deprotection: Redissolve residue in MeOH. Add 3M HCl (approx. 5 eq) and heat to 50°C for 1 hour.

    • Mechanism:[1][2][5][6] Acid hydrolysis cleaves the MOM ethers, regenerating the 2',6'-OH groups.

  • Purification: Upon cooling, the target dihydrochalcone often crystallizes. If not, flash chromatography (Hexane/EtOAc) yields the pure product.

Mechanism & Pathway Visualization

The following diagram illustrates the "Shielded" pathway versus the "Direct" failure mode.

SynthesisPath Start 2',6'-Dihydroxy-4'-methoxyacetophenone MOM_Protect MOM Protection Start->MOM_Protect Direct_Cond Direct Condensation (No Protection) Start->Direct_Cond Protected_Aceto 2',6'-Bis(MOM)-Acetophenone MOM_Protect->Protected_Aceto Condensation Aldol Condensation (KOH/MeOH) Protected_Aceto->Condensation Protected_Chalcone Protected Chalcone (Stable) Condensation->Protected_Chalcone Hydrogenation Hydrogenation (Pd/C, H2) Protected_Chalcone->Hydrogenation Protected_DHC Protected Dihydrochalcone Hydrogenation->Protected_DHC Deprotection Acid Hydrolysis (HCl/MeOH) Protected_DHC->Deprotection Target TARGET: 2',6'-Dihydroxy-4,4'-dimethoxy dihydrochalcone Deprotection->Target Unstable_Chalcone Unstable Chalcone (2'-OH free) Direct_Cond->Unstable_Chalcone Unstable_Chalcone->Target Low Yield (Requires careful H2) Cyclization Spontaneous Cyclization Unstable_Chalcone->Cyclization Flavanone BYPRODUCT: 4',7-Dimethoxy-5-hydroxyflavanone Cyclization->Flavanone

Figure 1: Comparative pathway analysis showing the "Shielded" route (Green/Blue) vs. the "Direct" route (Yellow/Red) prone to flavanone formation.

Critical Control Points & Troubleshooting

IssueObservationRoot CauseCorrective Action
Flavanone Formation Product has chiral center (optical rotation) or characteristic C-ring protons in NMR (

5.4 dd).
Cyclization of unprotected chalcone intermediate.Adopt Route B. If using Route A, keep pH neutral during workup and avoid silica gel (acidic).
Over-Reduction Loss of Carbonyl peak in IR/NMR; formation of alcohol.Hydrogenation time too long or catalyst load too high.Stop reaction immediately upon consumption of alkene. Use mild H

pressure (balloon).
Incomplete Deprotection NMR shows singlet at

3.4 ppm (MOM methyls).
Acid hydrolysis too weak.Increase temperature to 50°C or use 6M HCl in MeOH.
Solubility Issues Precipitate during condensation.Product insolubility in MeOH.Add DCM or THF as a co-solvent during the condensation step.

References

  • Susanti, E. V. H., et al. (2014). Improved Synthesis of 2',6'-Dihydroxy-3,4-Dimethoxy Chalcone By Grinding Technique. Indonesian Journal of Chemistry, 14(2), 174–178. (Demonstrates the instability of 2'-OH chalcones).
  • SciTePress. (2021). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone and Structural Analysis. Retrieved from [Link]

Sources

Comparative Guide: In Vivo vs. In Vitro Efficacy of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (Calomelanone)

[1]

Executive Summary 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone, commonly known as Calomelanone (or Phloretin-4,4'-dimethylether), is a bioactive dihydrochalcone found in Pityrogramma calomelanos and Cephalotaxus sinensis.[1] Unlike its parent compound Phloretin, Calomelanone features a specific dimethoxylation pattern that significantly alters its lipophilicity and metabolic stability.

This guide analyzes the disparity between its high-potency in vitro profile —characterized by dual-mode cell death induction (apoptosis and autophagy) and chemosensitization—and its translational in vivo status , where bioavailability remains the primary hurdle.[1]

Part 1: Molecular Profile & Mechanism of Action

Calomelanone functions as a pleiotropic modulator of cell survival signaling. Unlike simple antioxidants, it acts as a stress signal mimetic, forcing cancer cells into programmed cell death via two distinct but interconnected pathways.

Core Signaling Architecture

The compound's efficacy stems from its ability to simultaneously disrupt mitochondrial integrity and inhibit survival signaling (Akt pathway).[2]

Calomelanone_MechanismCalomelanoneCalomelanone(2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone)MitoMitochondriaCalomelanone->MitoTargetsBclXLBcl-xL(Anti-apoptotic)Calomelanone->BclXLDownregulatesBaxBakBax/Bak(Pro-apoptotic)Calomelanone->BaxBakUpregulatesAktAkt Signaling(Survival)Calomelanone->AktInhibitsTRAILTRAIL ReceptorSignalingCalomelanone->TRAILSensitizesMTPΔΨm Loss(Depolarization)Mito->MTPInducesCaspase9Caspase-9MTP->Caspase9Caspase3Caspase-3Caspase9->Caspase3ApoptosisProgrammed Cell Death(Apoptosis)Caspase3->ApoptosisAtg5Atg5 UpregulationAkt->Atg5Relieves InhibitionAutophagyAutophagic FluxAtg5->AutophagyAutophagy->ApoptosisType II Cell DeathCaspase8Caspase8TRAIL->Caspase8Caspase8->Caspase3

Figure 1: Dual-mechanism action of Calomelanone.[1] The compound triggers intrinsic apoptosis via mitochondrial depolarization while simultaneously inhibiting Akt to induce autophagic cell death.

Part 2: In Vitro Efficacy (The Benchmark)

In controlled cellular environments, Calomelanone exhibits superior potency compared to non-methylated chalcones. Its lipophilic nature allows rapid membrane permeation, making it highly effective against leukemia and solid tumor lines.

Key Performance Metrics
ParameterCalomelanone PerformanceComparative Note
Primary Targets HL-60, U937 (Leukemia), HepG2 (Liver), LNCaP (Prostate)Broader spectrum than Phloretin.[1]
IC50 Range 10–50 µM (Cell line dependent)Moderate potency; requires micromolar concentrations.
Time to Apoptosis 24h (Leukemia) vs. 48h (Solid Tumors)Faster kinetics in suspension cells.[1]
Synergy High with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)Overcomes TRAIL resistance in prostate cancer cells.[1]
Validated In Vitro Protocol: Apoptosis & Autophagy Detection

Objective: Confirm dual-mode cell death in HepG2 cells.

  • Seeding: Plate HepG2 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with Calomelanone (0, 10, 25, 50 µM).

    • Control: DMSO (<0.1%).[1]

    • Positive Control: Doxorubicin (1 µM).[1]

  • Mitochondrial Potential Assay (ΔΨm):

    • Stain with JC-1 dye (5 µg/mL) for 30 min at 37°C.[1]

    • Analyze via Flow Cytometry: Shift from Red (aggregates, healthy) to Green (monomers, depolarized) fluorescence indicates efficacy.

  • Autophagy Marker (MDC Staining):

    • Incubate cells with Monodansylcadaverine (MDC) (0.05 mM) for 10 min.[1]

    • Visualize autophagic vacuoles via fluorescence microscopy (Excitation: 335 nm).

  • Western Blot Validation:

    • Lysate must show: ↓ p-Akt , ↑ Atg5 , ↑ Cleaved Caspase-3 .[1]

Part 3: In Vivo Translation (The Gap)

While in vitro results are robust, in vivo efficacy is the current bottleneck. The 4,4'-dimethoxy structure provides metabolic protection against rapid glucuronidation (a common failure point for Phloretin), but it introduces solubility challenges.

Comparative Efficacy: Bench vs. Bedside
FeatureIn Vitro ObservationIn Vivo Reality / Challenge
Bioavailability 100% (Direct exposure in media)Low (<5%) .[1] High lipophilicity leads to poor aqueous solubility in GI fluids.[1]
Metabolism Minimal (Closed system)Hepatic First-Pass .[1] O-methylation protects the 4-position, but the 2',6'-dihydroxy motif is still susceptible to sulfation.[1]
Effective Dose 25 µM constant exposureEstimated 50–100 mg/kg (Oral) required to achieve therapeutic plasma levels.[1]
Toxicity Cytotoxic to cancer cells; safe for PBMCsGenerally well-tolerated in murine models (LD50 > 600 mg/kg estimated based on analogs).[1]
Bridging the Gap: Formulation Strategy

To replicate in vitro success in vivo, researchers must bypass the solubility limit. Calomelanone should not be administered as a raw powder.[1]

Recommended In Vivo Protocol (Murine Xenograft)

  • Model: BALB/c nude mice with HepG2 or LNCaP xenografts.

  • Formulation (Critical):

    • Vehicle: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.[1]

    • Alternative: Encapsulation in PLGA nanoparticles (proven to enhance chalcone delivery).[1]

  • Dosage Regimen:

    • Group A: Vehicle Control.[1]

    • Group B: Calomelanone 25 mg/kg (i.p., daily).

    • Group C: Calomelanone 50 mg/kg (i.p., daily).

  • Endpoints: Tumor volume (

    
    ), Body weight (toxicity proxy), and Immunohistochemistry (Ki-67 for proliferation, Cleaved Caspase-3 for apoptosis).[1]
    
Part 4: Critical Analysis & Alternatives

Why choose Calomelanone over established alternatives?

1. Calomelanone vs. Phloretin (Parent Compound) [1]

  • Phloretin: Rapidly metabolized; weak TRAIL sensitization.[1]

  • Calomelanone: The 4,4'-dimethoxy groups act as "metabolic armor," extending half-life and increasing lipophilicity, which enhances cellular uptake in solid tumors.

2. Calomelanone vs. Standard Chemotherapy (e.g., Doxorubicin)

  • Doxorubicin: High cardiotoxicity; induces necrotic inflammation.[1]

  • Calomelanone: Induces regulated cell death (apoptosis/autophagy) with a higher safety margin for non-malignant cells (PBMCs).[1] It is best positioned as a chemosensitizer (adjuvant) rather than a monotherapy.[1]

References
  • Nawara, Z., et al. (2020). Effect of Calomelanone, a Dihydrochalcone Analogue, on Human Cancer Apoptosis/Regulated Cell Death in an In Vitro Model. PubMed.[1] Link

  • Szliszka, E., et al. (2010). Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells. Molecules. Link[1]

  • PubChem Database. (2024).[1] Compound Summary: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.[1][2][3][4][5][6] National Library of Medicine. Link[1]

  • CymitQuimica. (2024).[1][7] 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone Product Data. Link

Safety Operating Guide

Proper Disposal Procedures: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (CAS: 35241-54-4 or related analogs) is a bioactive flavonoid derivative typically utilized in pharmacological research. While often classified as a non-hazardous substance or mild irritant in small quantities, its disposal requires strict adherence to Chemical Hygiene Plans (CHP) to prevent environmental bioaccumulation.

Core Directive: Treat all waste streams containing this compound as Non-Halogenated Organic Chemical Waste . Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in general trash.[1] High-temperature incineration is the mandatory disposal route to ensure complete thermal destruction of the chalcone backbone.

Hazard Profile & Safety Assessment

Before initiating disposal, the waste generator must validate the specific hazards associated with the compound's current state (pure solid vs. solution).

ParameterClassificationOperational Implication
GHS Classification Warning (Category 2 Skin/Eye Irritant)Wear nitrile gloves and safety goggles during waste transfer to prevent contact dermatitis.
RCRA Status Not Listed (No P or U code)Does not require a specific EPA waste code unless mixed with listed solvents (e.g., Methanol F003).
Environmental Aquatic Toxicity (Potential) Zero-discharge policy. Prevent release into drains to comply with NPDES permits.
Combustibility Organic SolidCompatible with standard fuel-blending incineration streams.

Critical Safety Note: While this specific isomer is not a P-listed acute toxin, dihydrochalcones are bioactive. Inhalation of fine dust during weighing or waste transfer can cause respiratory sensitization. Always handle solid waste inside a fume hood.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf-life inventory, spilled solids, or excess weighing powder.

  • Segregation: Isolate the solid. Do not mix with strong oxidizing agents (e.g., nitrates, perchlorates) in the waste stream, as phenolic compounds can undergo exothermic oxidation.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated amber glass jar.

  • Labeling:

    • Primary Name: "Non-Regulated Organic Solid" (or "Hazardous Waste" if mandated by local EHS).

    • Constituents: Write the full chemical name: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).

  • Closure: Screw the cap tight and seal with parafilm if long-term storage is expected before pickup to prevent moisture absorption.

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Applicable for: HPLC waste, reaction mixtures (DMSO, Methanol, Ethyl Acetate).

  • Solvent Compatibility Check:

    • If dissolved in Methanol/Acetone/Ethanol : Dispose in Flammable Organic Waste (Red Can).

    • If dissolved in Dichloromethane/Chloroform : Dispose in Halogenated Organic Waste .

    • If dissolved in DMSO/Water : Dispose in Non-Halogenated Organic Waste .

  • Precipitation Risk: Dihydrochalcones may precipitate out of aqueous solutions when mixed with high-organic waste streams. Ensure the waste container is agitated or has sufficient solvent capacity to keep the solid dissolved. Sludge formation can clog disposal pumps.

  • pH Neutrality: Ensure the waste stream is not highly acidic (< pH 2) or basic (> pH 12) unless the waste container is specifically rated for corrosives.

Protocol C: Contaminated Debris

Applicable for: Weigh boats, nitrile gloves, paper towels.

  • Trace Contamination: Items with visible powder residue must be bagged in a clear polyethylene bag (4 mil thickness).

  • Disposal Stream: Place the sealed bag into the Solid Hazardous Waste Drum (often a fiber drum with a liner).

  • Exclusion: Do not place in biohazard bags (red bags) unless the compound was used with biological agents (cells/viruses). Chemical waste requires different incineration parameters than medical waste.

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this compound effectively.

DisposalWorkflow Start Waste Assessment: 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Liquid Liquid Solution StateCheck->Liquid SolidContainer Container: Wide-Mouth HDPE Jar Solid->SolidContainer DebrisContainer Container: Sealed Poly Bag -> Fiber Drum Debris->DebrisContainer Labeling Labeling: Full Chemical Name + GHS Pictograms SolidContainer->Labeling DebrisContainer->Labeling SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Flammable/Aqueous Halogenated->Labeling NonHalogenated->Labeling Disposal Final Disposal: High Heat Incineration Labeling->Disposal

Figure 1: Operational decision tree for segregating dihydrochalcone waste streams based on physical state and solvent compatibility.

Regulatory & Compliance Context

Understanding the "Why" behind these procedures ensures long-term compliance and safety.

  • EPA/RCRA Compliance: Although 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is not explicitly listed on the EPA's "P" (acutely toxic) or "U" (toxic) lists [1], it is a chemical substance. Under the Resource Conservation and Recovery Act (RCRA) , "cradle-to-grave" responsibility applies. If the compound is dissolved in a solvent like Methanol, the waste assumes the characteristic of the solvent (Ignitability - D001) [2].

  • TSCA R&D Exemption: For most laboratories, this compound is imported or synthesized under the Toxic Substances Control Act (TSCA) Research & Development exemption. This exemption strictly mandates that the substance be used by technically qualified individuals and disposed of in accordance with local laws, reinforcing the ban on sewer disposal [3].

  • Ecological Impact: Phenolic compounds and chalcones are biologically active.[2] Discharge into waterways can disrupt aquatic ecosystems even at low concentrations. Incineration ensures the carbon backbone is mineralized to CO2 and H2O, eliminating biological activity.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • PPE: Don double nitrile gloves, lab coat, and N95 dust mask (or respirator if powder is fine).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Solids: Scoop into a waste jar. Wipe area with 70% Ethanol.

    • Liquids: Absorb with vermiculite or polypropylene pads.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • Code of Federal Regulations (CFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone
Reactant of Route 2
Reactant of Route 2
2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.